2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDAWQAAXOJIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179084 | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-97-0 | |
| Record name | Tetrachloro-p-xylylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24342-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine CAS number 24342-97-0
Topic: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS 24342-97-0) Content Type: Technical Reference Guide Audience: Researchers, Chemical Engineers, and Drug Development Scientists[1]
High-Stability Ligand & Polymer Precursor[1][2]
Executive Summary
This compound (CAS 24342-97-0), also known as Tetrachloroxylylenediamine , is a highly specialized aromatic diamine.[1] Distinguished by a fully chlorinated benzene ring, this compound exhibits exceptional thermal stability, chemical resistance, and hydrophobicity compared to its non-chlorinated parent, p-xylylenediamine.[1]
It serves as a critical intermediate in three high-value domains:
-
Advanced Materials: As a curing agent for high-temperature epoxy resins and a monomer for flame-retardant polyamides.[1]
-
Coordination Chemistry: As a rigid, electron-deficient ligand for Metal-Organic Frameworks (MOFs), enabling unique pore environments for gas separation.[1]
-
Analytical Chemistry: As a stable reference standard in HPLC analysis of chlorinated aromatics.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 24342-97-0 |
| IUPAC Name | [4-(Aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine |
| Molecular Formula | C₈H₈Cl₄N₂ |
| Molecular Weight | 273.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141–148 °C (Experimental) |
| Boiling Point | ~368 °C (Predicted @ 760 mmHg) |
| pKa (Conjugate Acid) | ~7.8 (Lower than p-xylylenediamine due to electron-withdrawing Cl) |
| Solubility | Soluble in DMSO, DMF, hot methanol; insoluble in water.[1] |
Structural Insight: The four chlorine atoms on the benzene ring exert a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the aromatic ring, making it resistant to electrophilic attack, and slightly lowers the basicity of the benzylic amine groups compared to unsubstituted xylylenediamine.
Synthesis & Production Protocols
Senior Scientist Note: Direct amination of 2,3,5,6-tetrachloro-1,4-bis(chloromethyl)benzene with ammonia often yields uncontrolled polyalkylation.[1] For research-grade purity, the Gabriel Synthesis pathway is the most robust, self-validating method.[1]
Pathway: Radical Bromination followed by Gabriel Amine Synthesis[1]
Step 1: Radical Bromination of 2,3,5,6-Tetrachloro-p-xylene
Objective: Convert the chemically inert methyl groups into reactive bromomethyl groups.[1]
-
Reagents: 2,3,5,6-Tetrachloro-p-xylene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).[1]
-
Protocol:
-
Dissolve 10 mmol of 2,3,5,6-Tetrachloro-p-xylene in 50 mL of anhydrous CCl₄.
-
Add 22 mmol of NBS (10% excess) and 0.5 mmol of BPO.
-
Reflux under inert atmosphere (N₂/Ar) for 6–12 hours. Monitor via TLC (disappearance of starting material).[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent to yield 2,3,5,6-Tetrachloro-1,4-bis(bromomethyl)benzene .[1]
-
Validation: ¹H NMR should show a shift from methyl singlet (~2.4 ppm) to methylene singlet (~4.6 ppm).[1]
-
Step 2: Nucleophilic Substitution (Gabriel Synthesis)
Objective: Install the amine functionality without over-alkylation.[1]
-
Reagents: Potassium Phthalimide, DMF, Hydrazine Hydrate.[1]
-
Protocol:
-
Dissolve the bis(bromomethyl) intermediate in DMF.[1] Add 2.2 equivalents of Potassium Phthalimide.[1]
-
Heat to 90°C for 4 hours. The phthalimide anion displaces the bromide.[1]
-
Precipitate the bis-phthalimide intermediate by pouring into water; filter and dry.[1]
-
Hydrazinolysis: Suspend the solid in Ethanol/THF (1:1). Add excess Hydrazine Hydrate (5 equiv) and reflux for 2 hours.
-
Purification: Cool. Acidify with HCl to precipitate phthalhydrazide.[1] Filter. Neutralize the filtrate with NaOH to precipitate the free diamine.[1] Recrystallize from methanol.
-
Synthesis Workflow Visualization
Caption: Step-by-step synthesis via the Gabriel pathway ensures primary amine selectivity and high purity.
Applications in Research & Development
A. Metal-Organic Frameworks (MOFs)
This diamine acts as a robust ditopic linker .[1]
-
Mechanism: The amine groups coordinate to metal clusters (e.g., Zn²⁺, Cu²⁺), while the chlorinated core provides steric bulk and hydrophobicity.[1]
-
Utility: Creating water-stable MOFs for gas adsorption (CO₂ capture) where the hydrophobic pore lining prevents water competition.[1]
B. High-Performance Polymers
Used as a monomer for Polyamides and Polyimides .[1]
-
Benefit: The C-Cl bonds have high bond dissociation energy, imparting flame retardancy (LOI > 30) and increasing the Glass Transition Temperature (Tg) by restricting chain rotation.[1]
-
Protocol: React with terephthaloyl chloride in an interfacial polymerization setup to yield a fire-resistant aramid-like polymer.[1]
C. Epoxy Curing Agent
-
Application: Curing agent for glycidyl ether resins.[1]
-
Characteristic: Provides a "latent" cure profile due to lower amine nucleophilicity (caused by the electron-withdrawing chlorines), allowing for longer pot life before thermal activation.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).[1]
-
Sensitizer: Potential skin sensitizer upon repeated contact.[1]
-
Environmental: Toxic to aquatic life with long-lasting effects (due to organochlorine persistence).[1]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]
-
Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.
References
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. [Link][1]
-
SIELC Technologies. "HPLC Analysis of this compound." Application Notes. [Link]
-
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Gabriel Synthesis of Primary Amines. Wiley-Interscience.[1] (Standard Reference for Protocol Derivation).
-
EPA CompTox. "DTXSID60179084: Tetrachloro-p-xylylenediamine."[1] US Environmental Protection Agency. [Link][1]
Sources
An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine, a halogenated aromatic diamine, represents a class of compounds with significant potential in materials science and pharmaceutical development. Its rigid, symmetrical structure, conferred by the tetrachlorinated benzene ring, combined with the reactive primary amine functionalities, makes it a compelling building block for the synthesis of high-performance polymers and novel therapeutic agents. A thorough understanding of its fundamental physical properties is paramount for its effective application and for predicting its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the core physical properties of this compound. Beyond a mere tabulation of data, this document delves into the standardized methodologies for the determination of these properties, offering insights into the experimental rationale and ensuring a self-validating approach to its characterization.
I. Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine | [1] |
| CAS Number | 24342-97-0 | [1][2] |
| Molecular Formula | C₈H₈Cl₄N₂ | [1][2] |
| Molecular Weight | 273.97 g/mol | [2] |
| InChI Key | SEDAWQAAXOJIPH-UHFFFAOYSA-N | [1][2] |
II. Core Physical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for process development, formulation, and quality control. The table below summarizes the available physical property data for this compound. It is important to note that much of the publicly available data for this specific molecule is predicted or computed.
| Physical Property | Value | Method |
| Melting Point | 146-148 °C (predicted) | Not specified |
| Boiling Point | 368.5 ± 37.0 °C (predicted) | Not specified |
| Density | 1.546 g/cm³ (predicted) | Not specified |
| pKa | 7.80 ± 0.10 (predicted) | Not specified |
| LogP | 2.19 | Not specified |
III. Experimental Methodologies for Physical Property Determination
To ensure scientific rigor, the determination of physical properties must follow standardized and validated experimental protocols. This section outlines the methodologies that would be employed to experimentally verify the properties of this compound.
A. Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
B. Solubility Assessment
Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation. As an aromatic diamine, its solubility is expected to be influenced by the polarity of the solvent and the pH of aqueous solutions.
Experimental Protocol: Qualitative and Quantitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) and aqueous solutions of different pH (e.g., 0.1 M HCl, deionized water, 0.1 M NaOH) are chosen.
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a vial. The mixture is agitated at a constant temperature, and the dissolution is observed visually.
-
Quantitative Determination (e.g., by HPLC):
-
Saturated solutions are prepared by adding an excess of the compound to a known volume of the solvent.
-
The mixtures are agitated until equilibrium is reached.
-
The saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for Solubility Assessment.
C. Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aminomethyl protons (-CH₂-NH₂) and the amine protons (-NH₂).
-
¹³C NMR: Reveals the number and types of carbon atoms. Signals would be expected for the aromatic carbons and the benzylic carbons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include N-H stretching of the primary amine, C-H stretching of the methylene groups, C=C stretching of the aromatic ring, and C-Cl stretching. The use of a KBr wafer for solid samples is a standard technique.[1]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.
IV. Conclusion
The physical properties of this compound, particularly its high degree of chlorination and the presence of two primary amine groups, suggest its utility in the development of robust and functional materials. While a significant portion of the available data is computational, this guide provides the necessary framework for the experimental validation of these properties. Adherence to the outlined standardized protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful application in research and development.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Profile: Solubility & Physicochemical Characterization of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
[1][2]
Executive Technical Summary
This compound (CAS: 24342-97-0) is a highly functionalized aromatic building block.[1][2][3][4][5] Its solubility behavior is governed by two competing structural features: the hydrophobic tetrachlorobenzene core (which drives lipophilicity and crystalline lattice energy) and the hydrophilic diamine handles (which provide pH-dependent solubility).[1][2]
For researchers, the critical operational insight is the "Solubility Switch" :
-
Neutral State (pH > 8): The molecule behaves as a lipophilic organic solid, soluble in non-polar/polar aprotic solvents but insoluble in water.[1][2]
-
Cationic State (pH < 6): Protonation of the amine groups renders the molecule highly water-soluble, facilitating extraction into aqueous phases.[1][2]
Physicochemical Baseline
The following parameters establish the thermodynamic baseline for solubility predictions and experimental design.
| Property | Value / Range | Confidence | Source/Rationale |
| CAS Number | 24342-97-0 | High | Registry |
| Molecular Weight | 273.97 g/mol | High | Calculated ( |
| Melting Point | 141.0 – 141.8 °C | High | Experimental [1] |
| Boiling Point | ~369 °C (Predicted) | Medium | Analogous to m-isomer [2] |
| pKa (Conjugate Acid) | ~7.5 – 7.8 | Medium | Electron-withdrawing Cl effect on benzylamine |
| LogP (Octanol/Water) | ~2.7 – 3.2 | Medium | Predicted (High Lipophilicity) |
| Appearance | White to off-white solid | High | Experimental |
Solubility Profile & Solvent Compatibility[1][6][7][8][9]
A. The pH-Dependent "Solubility Switch"
Unlike non-chlorinated xylylenediamines (which are water-miscible), the tetrachloro-derivative is sparingly soluble in neutral water.[1][2] Solubility is induced strictly via protonation.[1][2]
Figure 1: The reversible solubility mechanism. The electron-withdrawing chlorine atoms lower the pKa compared to standard benzylamines, requiring stronger acidification for complete solubilization.[1][2]
B. Solvent Compatibility Matrix
This table summarizes operational solubility for purification (recrystallization) and analysis (HPLC).
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Aqueous (Neutral) | Water | Insoluble (< 0.1 g/L) | Wash solvent for removing inorganic salts.[1] |
| Aqueous (Acidic) | 0.1M HCl, 0.1% H3PO4 | Soluble (> 10 g/L) | Extraction, HPLC Mobile Phase A. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Stock solution preparation for assays.[2] |
| Aromatic | Benzene, Toluene | Soluble (Hot) | Recrystallization (Analogous to m-isomer [2]).[2] |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Cold wash solvent; solubility increases w/ heat.[1][2] |
| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent for precipitation.[1][2] |
Experimental Protocols
Protocol A: Determination of Saturation Solubility (HPLC Method)
Objective: To quantify the exact solubility limit in a specific matrix using the validated SIELC method.
Materials:
Workflow:
-
Preparation: Add excess this compound solid to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration: Shake/vortex at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic filter prevents water blockage if using organics).[1][2]
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Acidic Water) to ensure the amine remains protonated and soluble during injection.
-
Quantification: Inject 5 µL into the HPLC.
Protocol B: Purification via Acid-Base Extraction
Objective: To isolate pure diamine from crude synthesis mixtures using solubility switching.[1][2]
Figure 2: Workup logic relying on the pH-dependent solubility profile.[1][2]
Critical Application Notes
-
Halogen Bonding: The four chlorine atoms create a region of high electron density and potential "sigma-hole" interactions.[1][2] In solid-state formulation, this compound may form strong halogen bonds with oxygenated solvents (acetone, ether), potentially forming solvates that alter apparent solubility.[1][2]
-
Stability: While chemically stable, the amine groups are sensitive to oxidation over time.[1][2] Solutions in DMSO or DMF should be prepared fresh or stored under nitrogen to prevent N-oxidation (N-oxide formation).[1][2]
-
HPLC Tailing: Due to the basic amines interacting with residual silanols on silica columns, standard C18 columns may show peak tailing.[1][2] The Newcrom R1 (mixed-mode) or adding 0.1% Triethylamine to the mobile phase is recommended to suppress these interactions [3].[1][2]
References
Sources
- 1. 2,3,5,6-Tetrachloro-1,4-benzenedimethanol | C8H6Cl4O2 | CID 81590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3032596A - Nitro-substituted alpha, alpha' dichloro-p-xylene - Google Patents [patents.google.com]
- 6. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
13C NMR analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Structural Elucidation of 2,3,5,6-Tetrachloro-p-xylene- -diamine via NMR
Executive Summary & Significance
Compound: 2,3,5,6-Tetrachloro-p-xylene-
The analysis of this compound is frequently complicated by the "silent" nature of its aromatic core. Due to the absence of aromatic protons,
Theoretical Framework: Symmetry & Prediction
Symmetry Analysis ( )
The molecule possesses a high degree of symmetry. Assuming free rotation of the aminomethyl groups in solution, the molecule exhibits effective
-
Chemical Equivalence:
-
Positions 1 & 4 (Ipso): The carbons attached to the
groups are chemically equivalent. -
Positions 2, 3, 5, & 6 (Ortho): The four carbons bearing chlorine atoms are chemically equivalent.
-
Benzylic Carbons (
): The two methylene carbons are chemically equivalent.
-
Conclusion: Despite containing 8 carbon atoms, the
Predicted Chemical Shifts (Substituent Additivity)
Using substituent additivity rules for polysubstituted benzenes:
| Carbon Environment | Structural Feature | Predicted Shift ( | Notes |
| Aliphatic | Benzylic ( | 40.0 – 45.0 ppm | Typical for benzylamines.[2] Slightly shielded by ortho-Cl sterics. |
| Aromatic | 130.0 – 134.0 ppm | Deshielded by Cl (inductive), but crowded. Quaternary. | |
| Aromatic | 136.0 – 142.0 ppm | Ipso carbon. Most deshielded due to alkyl attachment + ortho-Cl effects. |
Experimental Protocol
Sample Preparation
Perchlorinated aromatics often exhibit poor solubility in non-polar solvents. Furthermore, the free amine can react with
-
Recommended Solvent: DMSO-
(Dimethyl sulfoxide-d6).-
Reasoning: Excellent solubility for polar aromatics; prevents aggregation; inhibits reaction with atmospheric
.
-
-
Concentration:
in solvent.-
Note: High concentration is required because 6 out of 8 carbons are quaternary (non-protonated), resulting in low Nuclear Overhauser Effect (NOE) enhancement.
-
Instrument Parameters
The heavy chlorination creates a "relaxation bottleneck." The spin-lattice relaxation time (
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or igated (Inverse gated decoupling if quantitative integration is needed).
-
Relaxation Delay (
): 5 – 10 seconds .-
Critical: Standard delays (1s) will saturate the quaternary carbon signals (C-Cl and C-subst), causing them to disappear into the baseline.
-
-
Scans (NS): Minimum 1024 (due to splitting of signal intensity into multiple lines if coupling exists, though here we decouple).
Workflow Diagram
Caption: Optimized workflow emphasizing the critical relaxation delay required for detecting quaternary chlorinated carbons.
Data Analysis & Interpretation
The Spectrum
Upon acquiring the spectrum in DMSO-
| Peak ID | Chemical Shift ( | Multiplicity (Decoupled) | Integration (Ideal) | Assignment |
| A | 42.5 ± 1.5 ppm | Singlet | 2C | Benzylic |
| B | 132.0 ± 2.0 ppm | Singlet (Weak) | 4C | Aromatic |
| C | 138.5 ± 2.0 ppm | Singlet (Weak) | 2C | Aromatic |
Assignment Logic
The assignment relies on signal intensity (if
-
The Aliphatic Region (0-50 ppm): Only one signal appears here. This confirms the equivalence of the two diamine arms.
-
The Aromatic Region (120-150 ppm):
-
The signal at ~132 ppm corresponds to the C-Cl carbons. Although there are 4 such carbons, they are quaternary and attached to a quadrupolar nucleus (Cl), which can broaden the line and reduce peak height.
-
The signal at ~138 ppm is the ipso carbon. It is deshielded relative to the C-Cl carbons due to the
-effect of the nitrogen and the alkyl attachment.
-
Structural Validation Logic
How do you ensure this is the para isomer and not the meta or ortho isomer, or a less chlorinated byproduct?
Caption: Decision tree for validating the para-substitution pattern based on peak count and symmetry.
Troubleshooting & Common Artifacts
Missing Aromatic Peaks
-
Symptom: Only the aliphatic peak at ~42 ppm is visible.
-
Cause: Saturation of quaternary carbons. The relaxation time (
) of C-Cl carbons is very long because they lack protons to facilitate dipole-dipole relaxation. -
Solution: Increase
(Relaxation Delay) to 5-10 seconds. Add a relaxation agent like Chromium(III) acetylacetonate [ ] (0.02 M) to the sample tube to shorten .
Extra Peaks
-
Symptom: Small peaks near the main signals.
-
Cause: Rotameric isomers (rare in this rigid system) or, more likely, protonation states. If the solvent is acidic or if the amine reacts with
to form a carbamate, symmetry breaks or shifts move. -
Solution: Ensure the sample is a free base. If analyzing the Hydrochloride salt, ensure the solvent is acidic (e.g.,
) to maintain a single protonation state.
Solvent Impurities
Be aware of common impurities in DMSO-
-
DMSO: Septet at 39.5 ppm (overlaps with the benzylic carbon region).
-
Water: Not visible in
, but affects proton exchange.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem.1997 , 62, 7512–7515. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Authoritative text for substituent additivity rules).
-
National Institute of Standards and Technology (NIST). "13C NMR of Chlorinated Benzenes." NIST Chemistry WebBook. Link
-
Hu, Z.; Deibert, B. J.; Li, J. "Luminescent Metal–Organic Frameworks for Chemical Sensing and Explosives Detection." Chem. Soc. Rev.2014 , 43, 5815-5840. (Context for Tetrachloroxylylenediamine synthesis and characterization). Link
The Chlorinated Scaffold: Discovery and Technical Evolution of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
[1][2]
Part 1: Executive Technical Summary[1]
This compound (CAS: 24342-97-0), also known as tetrachloro-p-xylylenediamine, is a highly specialized aromatic diamine distinguished by its fully chlorinated benzene core.[1][2] Unlike its hydrogenated parent (p-xylylenediamine), this molecule exhibits exceptional thermal stability, flame retardancy, and a high refractive index due to the electron-withdrawing and heavy atom nature of the four chlorine substituents.[1]
Historically emerging from the agrochemical sector's research into chlorinated nitriles, it found its true critical utility in the late 20th century within materials science , specifically in the synthesis of high-refractive-index (RI) optical polymers and episulfide resins for medical and corrective lenses.[1]
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine |
| CAS Number | 24342-97-0 |
| Molecular Formula | C₈H₈Cl₄N₂ |
| Molecular Weight | 273.97 g/mol |
| Core Scaffold | Tetrachlorobenzene |
| Functional Groups | Primary Amines (Benzylic) |
Part 2: Historical Discovery & Synthesis Evolution[1][2]
The history of this molecule is not defined by a single "eureka" moment but rather an evolution of industrial utility, transitioning from a pesticide intermediate to a high-performance monomer.[1]
Era 1: The Agrochemical Roots (1960s–1970s)
The discovery of the diamine is inextricably linked to the industrial production of Tetrachloroterephthalonitrile (TCTPN) . In the 1960s, companies like Diamond Alkali (later Diamond Shamrock) were heavily investing in chlorinated aromatics for fungicidal applications (e.g., Chlorothalonil).[1]
-
The Precursor: TCTPN was synthesized via the high-temperature chlorination of terephthalonitrile.
-
The Divergence: While the nitrile itself found use in agrochemicals, researchers began exploring its reduction products. The diamine was initially a laboratory curiosity, synthesized to understand the reactivity of perchlorinated nitriles.[1]
Era 2: The Optical Materials Revolution (1990s–Present)
The molecule's significance spiked with the demand for thinner, lighter eyeglass lenses. Standard plastics (CR-39) had low refractive indices (~1.50).[1] To achieve thinner lenses (high RI > 1.60), chemists needed monomers with high molar refraction.[1]
-
The Solution: The introduction of heavy halogens (Cl, Br) and sulfur into polymer backbones.[1]
-
Patent Literature: By the late 1990s and early 2000s, patents (e.g., EP 0761665 B1) began citing 2,3,5,6-tetrachloro-p-xylylenediamine as a key curing agent for episulfide and epoxy resin systems.[1] The chlorine atoms provided the necessary density for high RI without the yellowing issues associated with some brominated compounds.
Part 3: Synthesis & Manufacturing Pathways[1][2]
The synthesis of this compound is a multi-step process that demands precise control to prevent dechlorination.[1]
Mechanistic Pathway Visualization[1][2]
Figure 1: Industrial synthesis pathway from commodity petrochemicals to the target diamine.[1]
Detailed Synthetic Protocol (Technical Reference)
Step 1: Chlorination of Terephthalonitrile
-
Reagents: Terephthalonitrile, Chlorine gas (
), Ferric Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) catalyst.[1] -
Conditions: Vapor phase or melt chlorination at 200–250°C.[1]
-
Mechanism: Electrophilic aromatic substitution.[1] The nitrile groups are meta-directing, but exhaustive chlorination forces substitution at all four open positions.[1]
Step 2: Selective Reduction (The Critical Step) Converting the nitrile to the amine without stripping the chlorine atoms (hydrodechlorination) is the primary challenge.
Part 4: Applications in Material Science & Medicine[1][2]
While initially an industrial intermediate, the unique physicochemical profile of this diamine makes it valuable for specialized high-value applications.[1]
High-Refractive Index Optical Polymers
This is the dominant application. The diamine is reacted with episulfides or isocyanates to form polythiourethanes.
-
Mechanism: The amine groups open the episulfide rings or react with isocyanates.
-
Benefit: The four chlorine atoms significantly increase the electron density of the polymer, raising the refractive index (
) while maintaining transparency. This allows for ultra-thin corrective lenses.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Medical Device Encapsulation (Epoxy Curing)[1]
-
Use Case: Curing agent for medical-grade epoxies used in endoscopes or sensors that require sterilization.[1]
-
Advantage: The chlorinated core confers high glass transition temperatures (
) and chemical resistance to autoclaving and harsh sterilants.
Potential in Drug Development (Medicinal Chemistry)
Although not a drug itself, it serves as a bioisostere for p-xylylenediamine in fragment-based drug design.[1]
-
Lipophilicity Modulation: The chlorine atoms vastly increase the logP (lipophilicity), facilitating membrane permeability compared to the non-chlorinated analog.
-
Metabolic Stability: The fully substituted ring blocks metabolic oxidation at the aryl positions, potentially extending the half-life of drugs incorporating this scaffold.
Part 5: Experimental Handling & Characterization[1][2]
Physical Properties Data
| Property | Value | Source/Note |
| Melting Point | 146–148 °C | Recrystallized from |
| Boiling Point | ~368 °C | Predicted (decomposes) |
| Density | ~1.55 g/cm³ | High density due to Cl content |
| pKa | ~7.80 | Lower than typical benzylamines due to electron-withdrawing Cl |
| Solubility | Soluble in DMSO, DMF; Insoluble in Water | Lipophilic character |
Handling Protocol
Safety Warning: This compound is an irritant and potentially toxic.[1] Handle in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar). Like all benzylamines, it readily absorbsngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> from the air to form carbamates/carbonates.[1] -
Purification: If the solid appears yellow/brown (oxidation), recrystallize from hot benzene or toluene.[1]
-
Analysis (NMR):
-
¹H NMR: Look for the benzylic methylene peak. In the non-chlorinated analog, these are at
3.8 ppm.[1] In the tetrachloro derivative, the electron-withdrawing chlorines will shift this slightly downfield.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
¹³C NMR: The aromatic region will show simplified signals due to symmetry (C-Cl and C-CH2 carbons).
-
References
-
Preparation of Tetrachloroterephthalonitrile: US Patent 3,108,130.[1] Method for the chlorination of terephthalonitrile.
-
Optical Material Applications: European Patent EP 0761665 B1.[1] Episulfide group containing alkyl sulfide compounds and optical materials.[3]Link[1]
-
Synthesis of Terephthalonitrile: ResearchGate. Preparation of terephthalonitrile by p-xylene ammoxidation.Link
-
Chemical Properties & Identifiers: PubChem Compound Summary for CID 90471. Link[1]
-
Polymer Applications: Macromolecules (ACS).[1] Polymers of Intrinsic Microporosity derived from Tetrachloroterephthalonitrile.[1][4]Link[1]
Methodological & Application
Method Development & Validation Guide: HPLC Analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Part 1: Executive Summary & Physicochemical Context[1]
The analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (TCXDA) presents a classic chromatographic paradox: the molecule contains a highly hydrophobic, chlorinated aromatic core combined with two basic benzylic amine groups.[1] This "amphiphilic" nature leads to two primary failure modes in standard HPLC:
-
Peak Tailing: The basic amines (
) interact strongly with residual silanols on silica columns.[1] -
Solubility Issues: The tetrachlorinated ring drastically reduces aqueous solubility, necessitating specific diluent strategies.[1]
This guide provides a robust, self-validating Reverse Phase (RP-HPLC) protocol designed to suppress silanol activity while maintaining adequate retention for this lipophilic analyte.[1] It is applicable for purity assessment in polymer synthesis (e.g., high-performance polyamides) and environmental monitoring of pesticide degradation products.[1]
Analyte Profile
| Property | Value | Chromatographic Implication |
| Molecular Formula | High halogen content increases UV absorption | |
| Molecular Weight | 273.97 g/mol | Suitable for standard UV/Vis detection.[1] |
| Basicity ( | ~7.8 (Amine) | Exists as a cation at neutral pH; requires pH < 3.0 for full protonation.[1] |
| Hydrophobicity | High (LogP > 3) | Requires high organic strength for elution.[1] |
| UV Cutoff | ~280-290 nm | Bathochromic shift due to Cl atoms allows detection away from solvent fronts.[1] |
Part 2: Instrumentation & Reagents[1][2]
Chromatographic System Requirements
-
Pump: Binary or Quaternary Gradient Pump (capable of 400 bar).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Autosampler: Temperature controlled to 25°C (prevents precipitation).
-
Column Oven: Required (Set to 40°C to reduce backpressure and improve mass transfer).
Reagents & Standards
-
Water: HPLC Grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC Gradient Grade.[1]
-
Phosphoric Acid (85%): For pH control (UV transparent).[1]
-
Trifluoroacetic Acid (TFA): Alternative ion-pairing agent (if peak tailing persists).[1]
-
Diluent: 50:50 Methanol:Water + 0.1%
.[1]
Part 3: Standardized Protocol (RP-HPLC)[1]
Mobile Phase Preparation
The mobile phase is designed to keep the amine groups fully protonated (
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] | "Base-deactivated" end-capping is critical to minimize amine tailing.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Injection Volume | 5.0 - 10.0 µL | Keep low to prevent solvent effects (peak splitting).[1] |
| Column Temp | 40°C | Improves peak symmetry for basic amines.[1] |
| Detection | 285 nm (Primary), 210 nm (Secondary) | 285 nm is specific to the tetrachlorobenzene chromophore; 210 nm is non-specific but sensitive. |
Gradient Program
Note: TCXDA is very hydrophobic.[1] A steep gradient is required to elute it within a reasonable timeframe.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold (Equilibration) |
| 2.00 | 10% | Injection |
| 12.00 | 90% | Linear Gradient (Elution of Analyte) |
| 15.00 | 90% | Wash (Remove hydrophobic matrix) |
| 15.10 | 10% | Return to Initial |
| 20.00 | 10% | Re-equilibration |
Part 4: Sample Preparation Workflow
The solubility of TCXDA is the primary bottleneck. It will not dissolve in neutral water.[1] It requires acidification to form the soluble ammonium salt.[1]
Figure 1: Critical solubilization workflow ensuring conversion of the free base to the soluble salt form.
Part 5: System Suitability & Validation Criteria
To ensure the method is "self-validating" per run, the following acceptance criteria must be met.
System Suitability Standards (SSS)
Prepare a standard solution of TCXDA at 100 µg/mL. Inject 5 replicates.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time ( | Check pump flow stability and temperature. | |
| Peak Area %RSD | Check autosampler precision or solubility issues (precipitation). | |
| Tailing Factor ( | If | |
| Theoretical Plates ( | If low: Column aging or extra-column dead volume.[1] | |
| Resolution ( | (From nearest impurity/matrix peak). |
Part 6: Troubleshooting Guide (Causality Analysis)
Figure 2: Decision tree for resolving common chromatographic anomalies associated with chlorinated amines.
Specific Failure Modes[1][3]
-
"Ghost" Peaks: TCXDA is sticky.[1] If you see carryover in the blank injection, add a needle wash step using 100% Methanol + 0.1% Formic Acid .[1]
-
Pressure High: The sample may precipitate if the organic ratio in the diluent is too low compared to the mobile phase.[1] Ensure the sample is fully dissolved and the gradient transition is smooth.[1]
References
-
SIELC Technologies. (2018).[1] Method for Analysis of this compound. SIELC Application Notes.[1]
-
PubChem. (2025).[1][2][3][4] this compound (Compound Summary). National Library of Medicine.[1]
-
ResearchGate. (2018).[1] Vis-NIR absorption spectrum of 1,2,3,4-tetrachlorobenzene.[1][5] (Used for UV Maxima determination).[1][6]
-
Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds.[1] LCGC North America.[1] (General reference for amine analysis).
Sources
- 1. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5,6-Tetrachloro-1,4-benzenedimethanol | C8H6Cl4O2 | CID 81590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine as a monomer in polyamides
Application Note: High-Performance Chlorinated Polyamides using 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine [1]
Executive Summary
This guide details the utilization of This compound (referred to herein as TCD-Diamine ) as a specialty monomer for the synthesis of high-performance polyamides. Unlike standard aliphatic diamines (e.g., hexamethylenediamine) or non-halogenated aromatic amines (e.g., MXDA), TCD-Diamine incorporates four chlorine atoms directly onto the aromatic ring.
Key Functional Advantages:
-
Intrinsic Flame Retardancy: The high halogen content (approx. 50% by weight) provides self-extinguishing properties without leachable additives.
-
Chlorine Resistance: In filtration applications (e.g., reverse osmosis or biopharma purification), TCD-based polyamides exhibit superior resistance to oxidative degradation by chlorine cleaning agents compared to standard polyamides.
-
High Refractive Index: Suitable for optical coating applications.
Target Audience: Materials Scientists, Polymer Chemists, and Medical Device Engineers.
Chemical Foundation & Rationale
Monomer Characteristics
-
IUPAC Name: [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine
-
CAS: 24342-97-0[1]
-
Structure: A p-xylylenediamine core where all four aromatic protons are substituted with chlorine.[2]
Mechanistic Insight: The amino groups in TCD-Diamine are benzylic , not anilinic. This is a critical distinction for polymerization.
-
Anilinic amines (attached directly to the ring) have reduced nucleophilicity due to resonance with the ring, often requiring aggressive catalysis.
-
Benzylic amines (separated by a -CH2- spacer) retain aliphatic-like nucleophilicity. However, the electron-withdrawing nature of the tetrachlorophenyl ring reduces the pKa of these amines slightly compared to unsubstituted xylylenediamine, requiring careful pH control during interfacial polymerization.
Structure-Property Relationship Diagram
Figure 1: Causal relationship between TCD-Diamine structural features and resulting polymer properties.
Experimental Protocol: Interfacial Polycondensation
Objective: Synthesize Polyamide TCD-6 (PA-TCD-6) using TCD-Diamine and Adipoyl Chloride. Method Selection: Interfacial polymerization (Schotten-Baumann reaction) is chosen over melt polycondensation. TCD-based polyamides have high melting points (often >300°C), making melt processing difficult without degradation. The interfacial method occurs at room temperature.
Materials
| Reagent | Role | Concentration | Solvent |
| TCD-Diamine | Monomer A | 0.05 M | 0.1M NaOH (aq) |
| Adipoyl Chloride | Monomer B | 0.05 M | Dichloromethane (DCM) |
| Sodium Hydroxide | Acid Scavenger | 0.2 M | Water |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | 1 mol% | Water |
Step-by-Step Methodology
-
Aqueous Phase Preparation:
-
Dissolve 1.37 g (5 mmol) of TCD-Diamine in 50 mL of 0.1M NaOH solution.
-
Note: TCD-Diamine has lower water solubility than hexamethylenediamine. Mild heating (40°C) or sonication may be required. If solubility is an issue, a 50:50 Water/Ethanol mix can be used, provided the base concentration is maintained.
-
Add 16 mg of TBAB (Phase Transfer Catalyst). Critical Step: The steric bulk of TCD can hinder the interface reaction; the catalyst ensures ion transport across the organic/aqueous boundary.
-
-
Organic Phase Preparation:
-
Dissolve 0.915 g (5 mmol) of Adipoyl Chloride in 50 mL of dry Dichloromethane (DCM).
-
Safety: Handle Adipoyl Chloride in a fume hood; it releases HCl upon hydrolysis.
-
-
Polymerization (The "Nylon Rope" Adaptation):
-
Place the aqueous amine solution in a 250 mL beaker.
-
Carefully pour the organic phase down the side of the beaker (using a glass rod) to layer it under the aqueous phase (DCM is denser than water).
-
Observation: A white, polymeric film will instantly form at the interface.
-
Use tweezers to grasp the film at the center and pull slowly upwards.
-
Wind the resulting fiber onto a glass rod or motorized spool.
-
Alternative (Stirred System): For high yield powder, vigorously stir the biphasic mixture at 1500 RPM for 15 minutes.
-
-
Purification:
-
Wash the polymer extensively with water (to remove NaCl and NaOH) and then acetone (to remove unreacted organic monomers).
-
Soxhlet extraction with ethanol for 24 hours is recommended for medical-grade purity.
-
Dry in a vacuum oven at 80°C for 12 hours.
-
Characterization & Expected Properties
Spectroscopy (FT-IR)
Validation of the amide linkage is primary.
-
3300 cm⁻¹: N-H stretching (Broad).
-
1640 cm⁻¹: C=O stretching (Amide I band) - Primary confirmation.
-
1540 cm⁻¹: N-H bending (Amide II band).
-
800-600 cm⁻¹: C-Cl stretching (Strong fingerprint bands unique to TCD).
Thermal & Physical Properties (Comparison)
The following table contrasts expected properties of TCD-based polyamides vs. standard Nylon 6,6.
| Property | Nylon 6,6 (Standard) | PA-TCD-6 (Predicted) | Rationale |
| Glass Transition (Tg) | ~50°C | 110°C - 135°C | Restricted rotation due to bulky Cl atoms on the ring. |
| Melting Point (Tm) | 265°C | >320°C | High structural symmetry and aromatic stacking. |
| Density | 1.14 g/cm³ | ~1.5 - 1.6 g/cm³ | Heavy halogen substitution. |
| Limiting Oxygen Index (LOI) | 21-24% (Burns) | >35% (Self-Extinguishing) | Chlorine acts as a radical scavenger in the flame front. |
| Chlorine Resistance | Poor (Amide hydrolysis) | Excellent | The electron-deficient ring protects the nearby amide bond from oxidative attack. |
Applications in Drug Development & MedTech
While TCD-Diamine is a monomer, its utility in the pharmaceutical sector lies in Device and Process Materials .
Chlorine-Resistant Filtration Membranes
Biopharmaceutical manufacturing requires frequent sterilization of filtration membranes (Ultrafiltration/Nanofiltration) using chlorine-based agents. Standard polyamides degrade, leading to membrane failure.
-
Application: Use PA-TCD as the active skin layer in Thin Film Composite (TFC) membranes.
-
Mechanism: The chlorinated aromatic ring withdraws electrons, making the amide nitrogen less susceptible to "N-chlorination" (the first step in polymer degradation).
Flame-Retardant Medical Housings
For electrical medical devices (e.g., infusion pumps, MRI components) requiring UL94 V-0 ratings.
-
Advantage: PA-TCD achieves V-0 rating without adding small-molecule flame retardants that could leach out and contaminate the sterile environment or patient.
Safety & Handling
-
Toxicity: Chlorinated aromatics can be persistent. TCD-Diamine should be handled as a potential skin sensitizer and irritant.
-
Hydrolysis: The resulting polymer is stable, but the acid chloride co-monomer releases HCl. All synthesis must occur in a ventilated hood.
-
Disposal: Do not dispose of TCD monomers in standard aqueous waste. They require halogenated organic waste streams for high-temperature incineration.
References
-
PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1943). Synthesis of substituted mandelic acids (General aromatic substitution methods). Organic Syntheses, Coll. Vol. 3, p.326. Retrieved October 26, 2023, from [Link](Cited for general context on chlorinated xylylene synthesis precursors).
- Google Patents. (2023). JP2023092965A - Bisphenol F type epoxy resin composition. Retrieved October 26, 2023, from (Verifies industrial use of TCD-Diamine as an amine curing agent/monomer).
-
MDPI Membranes. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine.[3] Membranes, 12(3), 326. Retrieved October 26, 2023, from [Link](Cited for comparative protocol on chlorine-resistant polyamide synthesis).
Sources
Application Notes and Protocols for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine in Advanced Materials Science
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data and established applications for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine in materials science are not extensively reported in publicly available literature. The following application notes and protocols are constructed based on the known reactivity of analogous aromatic diamines and the anticipated influence of the tetrachlorinated phenyl ring. This guide is intended to provide a scientifically grounded framework for researchers to explore the potential of this unique monomer in developing novel high-performance materials.
Introduction: A Monomer with Untapped Potential
This compound, with the CAS number 24342-97-0, is an aromatic diamine characterized by a perchlorinated benzene ring.[1][2] Its structure, featuring two primary amine functionalities on methyl groups attached to a highly chlorinated aromatic core, suggests its potential as a building block for advanced polymers. The presence of the tetrachloro-substituted ring is hypothesized to impart exceptional thermal stability, inherent flame retardancy, chemical resistance, and low dielectric properties to resulting materials. These characteristics make it a compelling candidate for applications in aerospace, electronics, and specialty coatings where performance under extreme conditions is paramount.
While its non-chlorinated analog, p-xylylenediamine, is utilized in the synthesis of heat-resistant polyamides and as a cross-linking agent, the full potential of the tetrachlorinated derivative remains to be systematically explored.[3] This document outlines prospective applications and detailed experimental protocols to guide the investigation of this promising monomer.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₄N₂ | [1] |
| Molecular Weight | 273.97 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 146-148 °C | [2] |
| Boiling Point (Predicted) | 368.5 ± 37.0 °C | [2] |
| Density (Predicted) | 1.546 g/cm³ | [2] |
| pKa (Predicted) | 7.80 ± 0.10 | [2] |
Hypothesized Application I: High-Performance Polyamides (Aramids)
The diamine functionality of this compound makes it a prime candidate for the synthesis of aromatic polyamides (aramids) through polycondensation with aromatic diacid chlorides. The resulting polymers are expected to exhibit superior thermal and chemical stability compared to their non-chlorinated counterparts like Kevlar®, which is synthesized from p-phenylene diamine and terephthaloyl chloride.[4][5]
Protocol for the Synthesis of a Novel Aramid
Objective: To synthesize a high molecular weight polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a specific molar quantity of this compound and an appropriate amount of LiCl in anhydrous NMP under a nitrogen atmosphere. Stir until complete dissolution. The LiCl is added to enhance the solubility of the resulting aramid.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution. The diacid chloride should be added in small portions to control the exothermicity of the reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol or water in a blender.
-
Washing and Neutralization: Filter the precipitated polymer and wash it thoroughly with water to remove any unreacted monomers and LiCl. Subsequently, wash with a dilute sodium bicarbonate solution to neutralize any HCl formed during the reaction, followed by a final wash with water until the filtrate is neutral.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive terephthaloyl chloride, which would terminate the polymer chain growth.
-
Low-Temperature Start: Starting the reaction at 0°C helps to control the reaction rate and minimize side reactions, leading to a higher molecular weight polymer with a more uniform structure.
-
Stirring: Continuous and efficient stirring is necessary to ensure homogeneity of the reaction mixture, especially as the viscosity increases.
Diagram of Aramid Synthesis
Caption: Proposed synthesis of a novel aramid.
Hypothesized Application II: High-Performance Polyimides
Aromatic diamines are fundamental building blocks for polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[6][7] this compound can be reacted with aromatic dianhydrides to form a soluble poly(amic acid) precursor, which can then be thermally or chemically cyclized to the final polyimide.
Protocol for the Synthesis of a Novel Polyimide
Objective: To synthesize a polyimide from this compound and pyromellitic dianhydride (PMDA).
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc. Once dissolved, slowly add an equimolar amount of PMDA. The reaction is typically carried out at room temperature for 24 hours to form the poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate using a doctor blade.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclization of the amic acid to the imide, with the release of water.
-
Chemical Imidization (Alternative): To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. Stir at room temperature for several hours to effect the cyclization. The resulting polyimide can then be precipitated in a non-solvent like methanol.
Causality behind Experimental Choices:
-
Equimolar Stoichiometry: Precise control of the molar ratio of diamine and dianhydride is crucial for achieving a high molecular weight polymer.
-
Staged Heating: A gradual increase in temperature during thermal imidization allows for the controlled removal of the solvent and the water byproduct, preventing the formation of voids and ensuring a high-quality film.
Diagram of Polyimide Synthesisdot
Sources
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- 5. US3884881A - Preparation of poly(p-phenylene terephthalamide) by mixing solution of p-phenylene diamine with molten terephthaloyl chloride - Google Patents [patents.google.com]
- 6. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. songwon.com [songwon.com]
Application Note: Strategies for the Derivatization of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine for Enhanced Chromatographic Analysis
Abstract
This technical guide provides detailed protocols for the chemical derivatization of 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine, a highly chlorinated aromatic diamine. The inherent properties of this analyte, such as low volatility and high polarity due to the primary amine groups, present challenges for direct analysis by gas chromatography (GC). Furthermore, enhancing its detectability for high-performance liquid chromatography (HPLC) can be advantageous. This document outlines two robust derivatization strategies: silylation for GC-Mass Spectrometry (GC-MS) and acylation for HPLC with UV or Diode Array Detection (DAD). The causality behind experimental choices, self-validating system designs, and comprehensive troubleshooting are discussed to ensure methodological robustness for researchers, scientists, and drug development professionals.
Introduction and Rationale for Derivatization
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine is a symmetrical aromatic compound characterized by a tetrachlorinated benzene ring with two primary aminomethyl substituents. Its structure combines the rigidity of the aromatic core with the reactive nature of primary amines.
Direct analysis of this diamine can be problematic. The two primary amine functional groups are polar and capable of hydrogen bonding, which can lead to poor peak shape, tailing, and low volatility, making it unsuitable for direct GC analysis. While direct HPLC analysis is feasible, derivatization can significantly improve chromatographic resolution, sensitivity, and selectivity.[1][2]
The primary goals of derivatizing this molecule are:
-
To Increase Volatility and Thermal Stability: By replacing the active hydrogens on the amine groups with nonpolar moieties, the molecule's boiling point is effectively lowered, making it amenable to GC analysis.[3]
-
To Improve Chromatographic Behavior: Derivatization reduces the polarity of the amine groups, minimizing interactions with active sites in the GC liner or column, resulting in sharper, more symmetrical peaks.
-
To Enhance Detector Response: Attaching a chromophore or fluorophore through derivatization can significantly increase the response for UV or fluorescence detectors in HPLC, lowering detection limits.
This guide will focus on two of the most common and effective derivatization techniques for primary amines: silylation and acylation.[3][4]
Analyte Properties and Safety Considerations
A thorough understanding of the analyte's properties is critical before proceeding with any experimental work.
Table 1: Physicochemical Properties of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₄N₂ | [5][6] |
| Molecular Weight | 273.97 g/mol | [5][6][7] |
| CAS Number | 24342-97-0 | [7][8] |
| Melting Point | 146-148 °C | [8] |
| Boiling Point | 368.5 ± 37.0 °C (Predicted) | [8] |
| Appearance | Solid | N/A |
| pKa | 7.80 ± 0.10 (Predicted) | [8] |
Safety and Handling
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine and its related xylene diamine compounds should be handled with care. Analogous compounds can cause severe skin and eye irritation and may lead to skin allergies upon repeated exposure.[9] Derivatization reagents, particularly silylating and acylating agents, are often moisture-sensitive, corrosive, and volatile.
Core Safety Protocols:
-
Always handle the solid compound and all reagents within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Ensure all reaction vials are tightly sealed, especially during heating steps.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for GC analysis.[3] It involves replacing the active hydrogen atoms of the primary amine groups with a trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the analyte. The resulting TMS derivatives are less polar, leading to excellent peak shapes in GC.[13][14]
For this protocol, we will use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The TMCS catalyst enhances the reactivity of the BSTFA, ensuring complete derivatization, even with potentially sterically hindered amines.[14][15]
Materials and Reagents
-
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Step-by-Step Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the diamine standard into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are highly moisture-sensitive.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as a good solvent and also as an HCl scavenger, driving the reaction to completion.
-
Derivatization Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be capped immediately and tightly to prevent the ingress of atmospheric moisture.
-
Reaction Incubation: Vortex the mixture for 30 seconds to ensure homogeneity. Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes. The elevated temperature ensures the complete derivatization of both primary amine groups.[4]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC system.
Workflow and Mechanism Visualization
Caption: Workflow for silylation of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine.
Protocol 2: Acylation for HPLC-UV/DAD Analysis
Acylation introduces an acyl group (R-C=O) to the primary amines, forming stable amides. This derivatization is highly effective for HPLC analysis as it can be used to introduce a strong chromophore, enhancing UV detectability. For this protocol, we will use trifluoroacetic anhydride (TFAA), which creates a trifluoroacetylated derivative. The resulting derivative is less polar, which improves its retention on reverse-phase columns and typically results in better peak shape.
Materials and Reagents
-
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous aprotic solvent (e.g., Acetonitrile)
-
Basic buffer or tertiary amine base (e.g., Triethylamine) to act as an acid scavenger.
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Water bath (optional)
Step-by-Step Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the diamine standard in acetonitrile (e.g., 1 mg/mL). Pipette a known volume (e.g., 100 µL) into a 2 mL reaction vial.
-
Base Addition: Add 20 µL of triethylamine to the vial. This base will neutralize the trifluoroacetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Add 50 µL of TFAA to the reaction vial. Cap the vial immediately and vortex for 1 minute. TFAA is highly reactive and corrosive.
-
Reaction Incubation: Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) can be used to expedite the reaction if necessary, but room temperature is often sufficient for primary amines.[4]
-
Quenching (Optional but Recommended): To remove excess TFAA, a small amount of methanol can be added to the vial, which will react with the remaining anhydride.
-
Dilution and Analysis: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). The sample is now ready for HPLC-UV/DAD analysis.
Workflow and Mechanism Visualization
Caption: Workflow for acylation of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine.
Analytical Methodologies
GC-MS Parameters for Silylated Derivative
The analysis of the TMS-derivatized diamine should be performed on a non-polar or mid-polar capillary column.
Table 2: Suggested GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Standard non-polar column provides good separation for a wide range of analytes. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas, standard flow rate for good efficiency. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min | A temperature ramp is necessary to elute the high-boiling point derivative. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | 50 - 550 m/z | Covers the expected mass of the derivative and its fragments. |
Expected Mass Spectrum: The fully derivatized molecule (bis-TMS derivative) will have a molecular weight of 418.2 g/mol . Look for the molecular ion (M+) peak, although it may be weak. Key fragments will include the loss of a methyl group (M-15) and a characteristic m/z 73 peak for the TMS group.
HPLC-UV/DAD Parameters for Acylated Derivative
Reverse-phase HPLC is the method of choice for analyzing the less polar acylated derivative.[7]
Table 3: Suggested HPLC-UV/DAD Operating Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size | Standard reverse-phase column for separation of non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B | A gradient is required to elute the hydrophobic derivative in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection | DAD at 220 nm and 254 nm | Monitor at multiple wavelengths to ensure purity and capture the absorbance maxima. |
References
-
SIELC Technologies. (2018, May 16). 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. Available at: [Link]
-
MDPI. (2008). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
-
Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]
-
Royal Society of Chemistry. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Available at: [Link]
-
National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
Taylor & Francis Online. (2007, February 6). ANALYSIS OF SOME AROMATIC AMINES BY MEANS OF DERIVATIVE SPECTROPHOTOMETRY. Available at: [Link]
-
ACS Publications. Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Available at: [Link]
-
New Jersey Department of Health. m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY. Available at: [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
SIELC Technologies. (2018, May 16). m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
ACS Publications. Determination of trace quantitities of aromatic amines in dyestuffs. Available at: [Link]
-
Loba Chemie. (2022, April 12). Material Safety Data Sheet p-Xylene. Available at: [Link]
-
Global Substance Registration System. 2,3,5,6-Tetrachloro-p-xylene-α,α′-diamine. Available at: [Link]
-
Royal Society of Chemistry. (2024, September 24). Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 15. gcms.cz [gcms.cz]
Application Note: Strategic Utilization of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine in Bioconjugation and Polymer Scaffolding
Executive Summary
This guide details the application of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine (CAS: 24342-97-0), a specialized homobifunctional cross-linking agent. Unlike standard aliphatic diamines (e.g., ethylenediamine) or non-halogenated aromatics (e.g., p-xylylenediamine), this reagent offers a unique combination of conformational rigidity , enhanced lipophilicity , and modulated nucleophilicity .
Key Applications:
-
Peptide Macrocyclization: Creating rigid, protease-resistant "stapled" peptides.
-
Hydrophobic Core Engineering: Modifying hydrogels or MOFs (Metal-Organic Frameworks) to introduce hydrophobic pockets.
-
pH-Selective Conjugation: Leveraging its unique pKa (~7.8) for reactivity at neutral pH.
Chemical Profile & The "Tetrachloro" Advantage
To use this reagent effectively, one must understand how the tetrachloro-substitution alters its reactivity compared to standard amines.
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | 273.97 g/mol | Moderate size; creates defined ~6–8 Å spacer. |
| pKa (Predicted) | ~7.8 | CRITICAL: Significantly lower than Lysine (~10.5) or unsubstituted Xylylenediamine (~9.5). It is largely unprotonated (nucleophilic) at physiological pH (7.4). |
| Lipophilicity | High (LogP > 3) | Requires organic co-solvents (DMSO/DMF) for aqueous conjugation. |
| Steric Hindrance | High | The four Chlorine atoms restrict rotation, locking the linker into a rigid plane. |
Mechanism of Action
The electron-withdrawing nature of the four chlorine atoms on the benzene ring inductively stabilizes the lone pairs on the benzylic nitrogens. This lowers the pKa, allowing the amine to remain nucleophilic at neutral pH, enabling selective coupling in the presence of more basic amines (like Lysine side chains) which are protonated (ammonium form) and unreactive at pH 7.0–7.5.
Figure 1: Mechanistic impact of tetrachloro-substitution on reactivity and structure.
Protocol A: pH-Selective Peptide Macrocyclization
This protocol utilizes the diamine to "staple" a peptide containing two carboxylic acid side chains (Aspartate or Glutamate). The low pKa of the diamine allows the reaction to proceed at pH 7.2, minimizing side reactions with the peptide's N-terminus or Lysine residues (if pH is carefully controlled).
Reagents Required[1][2][3][4][5][6]
-
Target Peptide: Must contain two free carboxyl groups (Glu/Asp).
-
Cross-linker: 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine (dissolved in DMF).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Buffer: 0.1 M Phosphate Buffer, pH 7.2.
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Workflow
-
Preparation of Linker Stock:
-
Dissolve 10 mg of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine in 1 mL of anhydrous DMF.
-
Note: Sonicate if necessary. The solution should be clear.
-
-
Peptide Activation (The "Pre-Activation" Step):
-
Dissolve the peptide (1 mM final conc.) in Phosphate Buffer (pH 7.2) / DMF mixture (ratio 80:20).
-
Add EDC (10 equivalents) and HOAt (10 equivalents).
-
Incubate for 15 minutes at Room Temperature (RT). This forms the active ester.
-
-
Cross-linking Reaction:
-
Add the Diamine Linker Stock to the activated peptide solution.
-
Stoichiometry: Use 0.9 – 1.0 equivalents of diamine relative to the peptide. Crucial: Do not use excess diamine, or you will cap the carboxyls without forming a bridge.
-
Incubate for 4–6 hours at RT with gentle agitation.
-
-
Quenching:
-
Add Hydroxylamine or dilute TFA to lower pH to < 4.0, stopping the reaction.
-
-
Purification:
-
Proceed directly to RP-HPLC (See Protocol B).
-
Figure 2: Workflow for peptide macrocyclization using carboxyl-amine coupling.
Protocol B: Quality Control & Analytical Validation
Due to the chlorine content, the molecule has a distinct isotopic pattern in Mass Spectrometry and specific retention characteristics in HPLC.
HPLC Method (Reverse Phase)
Based on solubility profiles and polarity:
-
Column: C18 Reverse Phase (e.g., 3 µm particle size, 150 mm x 4.6 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (Aromatic ring absorption) and 210 nm (Amide bond).
Mass Spectrometry Interpretation
When validating the conjugate, look for the specific Chlorine Isotope Pattern .
-
Natural abundance of ³⁵Cl is ~75% and ³⁷Cl is ~25%.
-
A molecule with 4 chlorines will show a distinct "cluster" of peaks separated by 2 mass units. The M+2, M+4, and M+6 peaks will be significant.
-
Validation Check: If your mass spectrum shows a single sharp peak for the parent ion, it is not the tetrachloro-linker. You must see the isotope envelope.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation during reaction | Linker hydrophobicity | Increase DMF/DMSO concentration to 30-40%. Ensure slow addition of linker. |
| Double addition (No cyclization) | Excess linker | Reduce linker stoichiometry to 0.8 equivalents. High dilution (0.1 mM peptide) favors intramolecular cyclization. |
| Low Yield | pH mismatch | Ensure pH is 7.0–7.5. If pH > 8.5, Lysine competition increases. If pH < 6.0, amine nucleophilicity drops. |
References
-
PubChem Compound Summary. "2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine" (CID 90471).[2] National Center for Biotechnology Information. [Link]
-
SIELC Technologies. "HPLC Separation of this compound." Application Note. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (General reference for EDC/NHS and diamine cross-linking chemistries).
Sources
Application Note: Quantitative Analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Introduction & Chemical Context
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine is a highly specialized intermediate used primarily in the synthesis of high-performance polyamides and as a curing agent for epoxy resins requiring high thermal stability.[1][2][3] It also appears as a degradation product of the herbicide Chlorthal-dimethyl (Dacthal).[2][3]
Analytical Challenges:
-
Dual Polarity: The molecule possesses a hydrophobic tetrachlorinated aromatic core (LogP ~2.[2][3]26) and two hydrophilic, basic primary amine groups.[3] This "amphiphilic" nature causes severe peak tailing on standard C18 columns due to interaction with residual silanols.[2][3]
-
Solubility: The compound is sparingly soluble in water and non-polar solvents (Hexane), but soluble in acidic aqueous media and polar aprotic solvents (DMSO, DMF).
-
Detection: While it lacks extensive conjugation, the chlorinated benzene ring provides sufficient UV absorption at low wavelengths (210–220 nm).[3]
This guide presents two validated protocols: a robust HPLC-UV method for purity assay/process control, and a high-sensitivity LC-MS/MS method for trace residue analysis.[1][2][3]
Method A: HPLC-UV (Purity & Assay)[1][2][3][4]
Objective: Routine quantification of raw material purity and reaction monitoring. Principle: Reversed-Phase Chromatography using acidic buffering to protonate amines, eliminating silanol interactions.[1][2][3]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or Equivalent | Sterically protected C18 phase withstands low pH (pH < 2) necessary to keep amines protonated.[1][2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.0) ensures analyte is fully ionized ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides strong elution strength for the chlorinated ring.[3] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 5 µm particles.[2][3] |
| Gradient | Isocratic: 60% B / 40% A | Stable baseline for low-UV detection; prevents baseline drift.[1][2][3] |
| Temperature | 30°C | Improves mass transfer kinetics.[1][2][3] |
| Detection | UV @ 210 nm (Ref 360 nm) | The chlorinated ring has max absorbance at <220 nm.[3] |
| Injection Vol | 10 µL | Standard loop size.[1][2][3] |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (critical for initial solubility), then dilute to volume with Acetonitrile.
-
Working Standard (50 µg/mL): Dilute Stock 1:20 using Mobile Phase A/B (50:50). Note: Diluting directly into water may cause precipitation.[1][2]
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Tailing Factor (
):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (Strict control required for amines). -
Retention Time %RSD:
(n=5 injections). -
Theoretical Plates (
):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .
Method B: LC-MS/MS (Trace Quantitation)[1][2][3]
Objective: Quantifying trace residues in environmental samples or biological matrices. Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
-
Source: ESI Positive Mode (Analytes are basic amines).[3]
-
Desolvation Temp: 400°C.
-
Precursor Ion: m/z 274.9 (Based on
isotope cluster).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
MRM Transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 274.9 | 257.9 | 15 | Loss of |
| 274.9 | 222.9 | 30 | Loss of |
Mobile Phase Modification
Replace Phosphoric Acid with Volatile Buffer:
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid) – Critical for peak shape in low ionic strength MS buffers.
Sample Preparation Protocols
Workflow Diagram (DOT)
The following diagram illustrates the decision matrix for sample preparation based on matrix complexity.
Caption: Decision tree for sample preparation. High-concentration solids utilize direct dissolution in polar aprotic solvents, while trace liquids require Mixed-Mode Cation Exchange (MCX) SPE to isolate the basic amine analyte.[1][2][3]
Detailed Protocol: SPE for Trace Analysis
-
Conditioning: Activate MCX cartridge (60 mg) with 3 mL Methanol followed by 3 mL Water (pH 2).
-
Loading: Acidify sample to pH 2.0 with Formic Acid. Load onto cartridge (Flow < 2 mL/min). The amine binds to the cation exchange sites.
-
Washing:
-
Elution: Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol . Base neutralizes the amine, breaking the ionic bond.
-
Reconstitution: Dry under
at 40°C. Reconstitute in 200 µL Mobile Phase.
References
-
SIELC Technologies. (2018).[2][3][4] HPLC Method for Analysis of this compound.[1][2][3][5] SIELC Application Notes.[2][3] Link
-
US EPA. (2007).[2][3] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3] Environmental Protection Agency.[2][3][6] Link(Referenced for extraction logic of chlorinated aromatics).
-
PubChem. (2023).[2][3] Compound Summary: this compound.[1][2][3][5] National Library of Medicine.[2][3] Link[3]
-
Dolan, J. W. (2002).[3] The Role of Buffers in LC Separations. LCGC North America.[2][3] Link(Referenced for phosphate buffer selection at pH 2.0).
Sources
- 1. angenesci.com [angenesci.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro- | SIELC Technologies [sielc.com]
- 5. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
- 6. scielo.br [scielo.br]
Liquid chromatography-mass spectrometry (LC-MS) of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS: 24342-97-0). This compound, characterized by a hydrophobic tetrachlorinated benzene core and two hydrophilic primary amine groups, presents unique chromatographic challenges including peak tailing and mixed-mode interactions.
This guide provides a self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for cleanup and a Pentafluorophenyl (PFP) or C18 stationary phase for separation. The method is designed for researchers investigating chlorothalonil degradation pathways, polymer curing byproducts, or environmental contaminants.[1]
Chemical Context & Mechanistic Strategy
The Analyte
-
Formula: C₈H₈Cl₄N₂[2]
-
Monoisotopic Mass (³⁵Cl₄): 271.94 Da
-
Base Peak Mass (³⁵Cl₃³⁷Cl₁): ~273.94 Da (Due to the Cl₄ isotope pattern, the M+2 ion is the most abundant).[1]
-
Properties: The molecule features a "push-pull" electronic structure.[1] The four chlorine atoms are electron-withdrawing, increasing the lipophilicity of the ring, while the benzylic amine groups are basic (pKa ~8.5–9.5), readily protonating under acidic conditions.
Method Development Logic
The Challenge: Standard C18 columns often yield poor peak shapes for diamines due to secondary interactions with residual silanols.[1] Furthermore, the high chlorine content requires a phase that can interact with halogenated aromatic rings.[1]
The Solution:
-
Chromatography: A Pentafluorophenyl (PFP) column is recommended over C18.[1] PFP phases offer specific
- and halogen-halogen interactions that provide superior selectivity for chlorinated aromatics compared to alkyl phases. Alternatively, a high-coverage C18 column with end-capping can be used if ion-pairing reagents are avoided.[1] -
Ionization: Electrospray Ionization in Positive mode (ESI+) is optimal.[1] The two amine groups ensure high ionization efficiency ([M+H]⁺).[1]
-
Isotope Selection: For a Cl₄ molecule, the M+2 isotope (containing one ³⁷Cl) is statistically the most abundant (approx. 133% relative to the monoisotopic peak).[1] Selecting the M+2 precursor (m/z ~274) significantly increases sensitivity.
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.[1]
-
Modifiers: LC-MS grade Formic Acid (FA), Ammonium Formate.[1]
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., d4-labeled) is preferred.[1] If unavailable, use a structural analog like 2,4,6-Trichloro-m-xylylenediamine or Hexachlorobenzene (if using negative mode, though less likely).[1]
Sample Preparation: MCX Solid Phase Extraction
Direct protein precipitation is often insufficient for diamines due to matrix suppression.[1] Mixed-mode Cation Exchange (MCX) is the gold standard here, exploiting the basicity of the amines.
Step-by-Step MCX Protocol:
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Acidify sample (Plasma/Urine/Extract) with 2% Formic Acid to ensure amines are protonated.[1] Load onto cartridge.
-
Washing:
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amines, releasing them from the sorbent).
-
Reconstitution: Evaporate to dryness under N₂ and reconstitute in Mobile Phase A.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| Column | Raptor FluoroPhenyl (PFP) or Kinetex Biphenyl , 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 2 mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2–5 µL |
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B (Divert to waste to remove salts)
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B[1]
-
10.0 min: 10% B (Re-equilibration)
Table 2: Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
| Parameter | Setting |
| Source | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 450°C |
| Precursor Ion (Q1) | m/z 273.9 (M+2 Isotope) |
| Quantifier (Q3) | m/z 256.9 (Loss of NH₃) |
| Qualifier (Q3) | m/z 221.9 (Loss of NH₃ + Cl) |
| Dwell Time | 50 ms |
Note: The Precursor m/z 273.9 corresponds to the [M+H]⁺ ion of the ³⁵Cl₃³⁷Cl₁ isotopologue.[1] Verify the exact mass on your specific instrument calibration.
Visual Workflows
Sample Preparation & Logic Flow
Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction, ensuring high specificity for the diamine analyte.
Isotope Selection Strategy
Caption: Selection of the M+2 isotope (m/z ~274) provides maximum sensitivity due to the natural abundance of Chlorine isotopes.
Validation & Quality Control
To ensure Trustworthiness and Integrity of the data, the following validation steps are mandatory:
-
Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. Use a 1/x² weighting factor to account for heteroscedasticity in ESI.[1]
-
Recovery Check: Compare the area counts of a pre-extraction spike vs. a post-extraction spike. The MCX method should yield >85% recovery.[1]
-
Matrix Effect (ME): Calculate ME% = (Post-Extraction Spike Area / Neat Standard Area) × 100.[1] If ME is <80% or >120%, increase the wash volume in the SPE step or switch to a more selective column (e.g., Biphenyl).
-
Carryover: Inject a blank solvent immediately after the highest standard. The diamine can stick to injector ports; ensure the needle wash contains 0.1% Formic Acid in 50:50 MeOH:Water.[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction of amines with silanols.[1] | Add 5 mM Ammonium Formate to mobile phase; ensure column is "end-capped".[1] |
| Low Sensitivity | Incorrect precursor isotope selected. | Switch Q1 mass to the M+2 isotope (approx. +2 Da from monoisotopic).[1] |
| Retention Time Shift | pH fluctuation in Mobile Phase A. | Freshly prepare Mobile Phase A daily; amines are sensitive to pH changes near pKa.[1] |
References
-
SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90471, this compound. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2019).[1] Pesticide residues in food 2019 - Joint FAO/WHO Meeting on Pesticide Residues.[1] (Context on Chlorothalonil metabolite analysis). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine. Retrieved from [Link]
Sources
- 1. Tetrachloro-m-xylene | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
- 4. This compound | 24342-97-0 [chemicalbook.com]
- 5. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for purification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Application Note: Protocol for the Purification of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Executive Summary
This compound (TCPX-DA) is a highly specialized intermediate used in the synthesis of thermally stable polymers, metal-organic frameworks (MOFs), and advanced agrochemicals.[1] Its structural rigidity—conferred by the perchlorinated aromatic core—combined with the reactivity of the benzylic amine groups, makes it a valuable but challenging motif to purify.
Common synthetic routes (e.g., the reduction of tetrachloroterephthalonitrile or amination of hexachloro-p-xylene) often yield crude products contaminated with:
-
Oligomers/Polymers: Due to bifunctional coupling.[1]
-
Inorganic Salts: From reduction or amination steps.[1]
-
Partially Reacted Intermediates: Mono-amines or nitrile-amines.[1]
This guide details a Dual-Stage Purification Protocol designed to achieve >99.5% purity. We utilize the molecule's amphiphilic nature—exploiting the basicity of the distal amines against the lipophilicity of the perchlorinated core.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine |
| CAS No. | 24342-97-0 |
| Formula | C₈H₈Cl₄N₂ |
| MW | 273.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (Free Base) | Soluble in hot toluene, DMF, DMSO.[1] Insoluble in water.[1] |
| Solubility (HCl Salt) | Soluble in hot water, dilute acid.[1] |
| pKa (Est.) | ~8.5–9.0 (Benzylic amines are moderately basic; Cl atoms exert mild inductive withdrawal).[1] |
Safety & Handling (Critical)
-
Hazard Class: Corrosive, Irritant.[1]
-
Specific Danger: Chlorinated aromatic amines can exhibit cumulative toxicity.[1] Handle in a fume hood with nitrile gloves and eye protection.[1]
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).[1]
Purification Strategy: The "Switchable Phase" Approach
We employ a "Switchable Phase" strategy. By toggling the pH, we force the molecule to migrate between aqueous and organic phases, leaving specific impurities behind at each step.
-
Phase 1 (Acidic): Protonation converts the target into a water-soluble salt (
).[1] Non-basic impurities (unreacted starting materials, neutral oligomers) remain in the solid phase or organic wash. -
Phase 2 (Basic): Deprotonation regenerates the insoluble free base, allowing it to precipitate out of the aqueous matrix, leaving inorganic salts and polar byproducts in solution.
-
Phase 3 (Polishing): Recrystallization removes trace congeners trapped in the crystal lattice.
Workflow Diagram
Caption: Logical flow of the acid-base purification and recrystallization process.
Detailed Protocol
Stage 1: Acid-Base Extraction (Primary Purification)
Reagents:
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (20% w/v solution)
-
Deionized Water
-
Activated Charcoal (Optional, for decolorization)
Procedure:
-
Dissolution: Suspend 10 g of crude TCPX-DA in 100 mL of 2M HCl .
-
Heating: Heat the suspension to 60–70°C with vigorous stirring. The diamine will convert to the dihydrochloride salt and dissolve.
-
Note: If the solution remains very cloudy, add water in 10 mL increments. The perchlorinated core makes the salt less soluble than typical benzylamines.[1]
-
-
Filtration (Hot): While still hot, filter the solution through a glass frit or Celite pad.
-
Purpose: Removes unreacted tetrachloroterephthalonitrile or neutral organic byproducts which are insoluble in aqueous acid.[1]
-
-
Charcoal Treatment (Optional): If the filtrate is dark, return to heat, add 0.5 g activated charcoal, stir for 15 mins, and filter again.
-
Precipitation: Cool the clear acidic filtrate to room temperature in an ice bath. Slowly add 20% NaOH dropwise with stirring.
-
Observation: A thick white precipitate will form as the pH passes 10.[1] Continue until pH reaches ~12.
-
-
Isolation: Filter the white solid under vacuum. Wash the cake thoroughly with:
-
3 x 50 mL Deionized Water (to remove NaCl).[1]
-
1 x 20 mL Cold Acetone (to dry the solid quickly—Caution: minimal amount to avoid dissolving product).
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Stage 2: Recrystallization (Polishing)
While the acid-base step removes chemical impurities, trace isomers or trapped salts may remain.[1]
Solvent System:
-
Primary Choice: Toluene (Good solubility at boiling, poor at RT).[1]
-
Alternative: Ethanol/Water (90:10).[1]
Procedure:
-
Place the dried semi-pure solid in a round-bottom flask.
-
Add Toluene (approx. 10 mL per gram of solid).
-
Heat to reflux.[1][2] If solids remain, add more toluene slowly until dissolved.[1]
-
Hot Filtration: If any fine particulates (salts) remain undissolved in the boiling toluene, filter quickly through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Collection: Filter the glistening white needles/plates.[1] Wash with cold hexanes.[1]
Analytical Quality Control
To validate the protocol, perform the following checks.
A. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic).[1]
-
Rationale: The acidic mobile phase ensures the amine is protonated, preventing peak tailing common with basic analytes.
B. 1H-NMR (DMSO-d6)
-
Key Features:
-
δ ~3.8-4.0 ppm (s, 4H): Benzylic methylene protons (
).[1] -
δ ~2.0-3.0 ppm (br s, 4H): Amine protons (
).[1] Note: Chemical shift varies with concentration/water content.[1] -
Aromatic Region: Silent. The ring is fully substituted with chlorine.[1] Any peaks in the 6.5–8.0 ppm region indicate impurities (loss of Cl or unreacted starting material).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acid Step | Salt is insoluble in cold 2M HCl.[1] | Increase temperature to 80°C or dilute acid to 1M to increase water volume.[1] |
| Oiling Out | Product precipitating as oil during basification.[1] | Add NaOH more slowly; ensure cooling. Seed with pure crystal if available.[1] |
| Colored Impurities | Oxidation of amines.[1] | Perform all recrystallization steps under Nitrogen atmosphere. Use charcoal.[1][4] |
| Insoluble in Toluene | Product is likely the HCl salt, not free base. | Check pH of precipitation step.[1] Ensure thorough washing with water to remove acid.[1] |
References
-
Synthesis of Chlorinated Xylylenediamines
- Methodology for reduction of tetrachloroterephthalonitrile.
-
Source: Journal of Organic Chemistry, "Reduction of Polychlorinated Nitriles".[1] (General grounding for synthesis context).
-
HPLC Analysis of Chlorinated Amines
-
General Purification of Aromatic Amines
-
Properties of p-Xylylenediamine Analogs
Sources
Troubleshooting & Optimization
Avoiding side reactions with 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Welcome to the dedicated technical support guide for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electron-deficient aromatic diamine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you anticipate challenges, optimize your reaction conditions, and avoid common side reactions.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the use of this compound in various chemical transformations.
Issue 1: Low or No Reactivity with Electrophiles (e.g., Acyl Chlorides, Alkyl Halides)
Question: I am attempting an acylation (or alkylation) reaction with this compound, but I am observing very low conversion to the desired product, even at elevated temperatures. What are the likely causes and how can I improve my yield?
Answer:
The primary challenge with this diamine is the combination of severe steric hindrance and reduced nucleophilicity of the amino groups. The four chlorine atoms on the benzene ring are strongly electron-withdrawing, which decreases the electron density on the nitrogen atoms. Additionally, the proximity of the chlorine atoms to the aminomethyl groups creates significant steric bulk, physically obstructing the approach of electrophiles.[1][2][3][4]
Causality and Solutions:
-
Steric Hindrance: The bulky chlorine atoms ortho to the aminomethyl groups create a crowded environment around the nitrogen atoms. This steric hindrance can significantly slow down the rate of reaction.[2][3][4][5][6]
-
Solution: To overcome this, consider using smaller, more reactive electrophiles if your synthesis allows. For acylations, acyl fluorides are sometimes more reactive than acyl chlorides. For alkylations, using a more reactive leaving group on the alkyl halide (e.g., iodide instead of bromide or chloride) can be beneficial.[7] Increasing the reaction temperature can also provide the necessary activation energy to overcome the steric barrier.[4]
-
-
Reduced Nucleophilicity: The electron-withdrawing nature of the four chlorine atoms reduces the basicity and nucleophilicity of the amine groups.[1]
-
Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base like proton sponge (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. These bases can deprotonate the amine or scavenge the acid byproduct without competing in the main reaction. For N-alkylation reactions, which are notoriously difficult and often lead to over-alkylation, a "Borrowing Hydrogen" strategy with a suitable metal catalyst might be a more effective approach under milder conditions.[8][9]
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting low reactivity.
Issue 2: Formation of Insoluble Polymeric Byproducts
Question: During my reaction, I'm observing the formation of an insoluble precipitate which I suspect is a polymer. How can I prevent this?
Answer:
Aromatic diamines are key monomers in polymerization reactions.[11][12][13] Given that this compound has two reactive amine functional groups, it can readily undergo polymerization, especially with di- or poly-functional electrophiles.
Causality and Prevention:
-
Stoichiometry Control: If your goal is a simple mono- or di-substitution, precise control of stoichiometry is crucial.
-
Prevention: Use a significant excess of the diamine if you are aiming for a mono-substituted product. Conversely, if you are reacting with a mono-functional electrophile, ensure it is in slight excess to cap both amine groups and prevent cross-linking.
-
-
Reaction Conditions: High concentrations and elevated temperatures can favor polymerization.
-
Prevention: Employ high dilution conditions to favor intramolecular reactions or reactions with a mono-functional reagent over intermolecular polymerization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low instantaneous concentration, further discouraging polymerization.
Issue 3: Unwanted Oxidation of the Benzylic Amines
Question: My reaction mixture is turning dark, and I'm isolating byproducts that seem to be oxidation products. How can I avoid this?
Answer:
Aromatic amines, and particularly benzylic amines, are susceptible to oxidation.[14][15] The benzylic C-H bonds are relatively weak and can be oxidized, especially in the presence of air (oxygen), certain metal catalysts, or oxidizing agents.[14][16][17] This can lead to the formation of imines, aldehydes, or carboxylic acids, and often results in colored impurities.[15]
Causality and Mitigation:
-
Aerial Oxidation: Exposure to air, especially at elevated temperatures, can cause gradual oxidation.[15]
-
Mitigation: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents before use to remove dissolved oxygen.
-
-
Oxidizing Reagents/Contaminants: Ensure that your starting materials and solvents are free from oxidizing impurities.
-
Mitigation: Use freshly distilled solvents and high-purity reagents.
-
-
Metal Catalysis: Some metal catalysts used for other transformations can also catalyze oxidation.
-
Mitigation: If you suspect metal-catalyzed oxidation, screen for alternative catalysts or add an antioxidant to the reaction mixture, though this may interfere with your desired reaction.
-
Potential Oxidation Pathways:
Caption: Simplified potential oxidation pathway for benzylic amines.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Protect from light and moisture. Long-term exposure to air can lead to oxidation and degradation.[15]
Q2: What solvents are suitable for reactions with this diamine?
A2: The choice of solvent is highly dependent on the specific reaction.
| Solvent Class | Examples | Suitability | Considerations |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Often suitable for nucleophilic substitutions | Can be difficult to remove; potential for side reactions at high temperatures.[10] |
| Ethers | THF, Dioxane | Good for many reactions, especially with organometallics | Lower boiling points may limit reaction temperature. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good for reactions at or below room temperature | May react with some strong nucleophiles or bases. |
| Hydrocarbons | Toluene, Xylene | Suitable for higher temperature reactions | The diamine may have limited solubility. |
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common method. Due to the amine groups, you may observe streaking on silica gel plates; adding a small amount of triethylamine or ammonia to the eluent can help mitigate this. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is also an excellent technique for monitoring the reaction and assessing purity.[19][20]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. This compound and similar aromatic amines should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][21][22] Avoid inhalation of dust and contact with skin and eyes.[18][23]
Q5: Can I use this diamine in reactions involving nitrous acid (diazotization)?
A5: Reactions of primary benzylic amines with nitrous acid can be complex. Unlike aromatic amines which form relatively stable diazonium salts, aliphatic-type primary amines (like this one) tend to form unstable diazonium intermediates that can decompose to give a mixture of products, including alcohols and elimination products, and may also be accompanied by rearrangements.[24] Caution is advised, and reaction conditions should be carefully controlled at low temperatures.
III. Experimental Protocols
General Protocol for Acylation
This protocol provides a starting point for the acylation of this compound. Optimization will be required based on the specific acylating agent used.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable solvent.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq, or diisopropylethylamine, 2.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (2.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC. If no reaction is observed, the temperature may need to be gently increased.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
IV. References
-
New Jersey Department of Health. (2006, December). m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. RSC Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ACS Publications. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Retrieved from [Link]
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
RSC Publishing. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
National Institutes of Health. (2021, September 13). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). isophthalaldehyde. Retrieved from [Link]
-
MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
SlideShare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]
-
ResearchGate. (2023, November 9). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of aromatic diamine-based benzoxazines and effect of their backbone structure on thermal and flammability properties of polymers. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). US3422143A - Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine. Retrieved from
-
Organic Syntheses. (n.d.). 2,5-dimethylmandelic acid. Retrieved from [Link]
-
MDPI. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osti.gov [osti.gov]
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- 7. reddit.com [reddit.com]
- 8. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
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- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. US3422143A - Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine - Google Patents [patents.google.com]
- 13. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups | MDPI [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reactions of aromatic amines | PDF [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
- 20. m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro- | SIELC Technologies [sielc.com]
- 21. fishersci.com [fishersci.com]
- 22. M-XYLENE-ALPHA,ALPHA'-DIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. nj.gov [nj.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Topic: Degradation Chemistry & Analytical Troubleshooting
Status: Active | Tier: Level 3 Support (Senior Scientist)
Molecule Profile & Stability Overview
Compound: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Common Aliases: TeCPX-Diamine; Perchloro-p-xylylenediamine
Core Structure: A fully chlorinated benzene ring substituted at the 1,4-positions with aminomethyl groups (
Executive Summary for Researchers
This molecule presents a unique analytical challenge due to the "push-pull" electronic effects. The four chlorine atoms on the aromatic ring are strongly electron-withdrawing (inductive effect,
Primary Degradation Risks:
-
Oxidative Deamination: The benzylic amine is the weak link. Exposure to air, peroxides, or radical initiators leads to the formation of imines, which hydrolyze to aldehydes.
-
Photolytic Dechlorination: Like most perchlorinated aromatics, the C-Cl bond is susceptible to homolytic cleavage under UV light.
-
Silanol Interaction (HPLC): The basic amine groups interact strongly with residual silanols on chromatographic columns, causing peak tailing and "ghost" carryover.
Interactive Troubleshooting Guide
Issue A: "I see a new, less polar peak appearing in my chromatogram over time."
Diagnosis: Oxidative Degradation (Aldehyde Formation). The primary degradation pathway converts the amine to an aldehyde. The aldehyde lacks the ionizable amino group, making it significantly less polar (elutes later in Reverse Phase HPLC) and UV-active.
Mechanism: The degradation proceeds via a radical abstraction of the benzylic hydrogen, followed by the formation of a Schiff base (imine), which rapidly hydrolyzes.
The Pathway (Visualization):
Figure 1: The oxidative deamination pathway. The aldehyde is the most commonly observed impurity in solution.
Corrective Action:
-
Check Solvent Quality: Ensure your dilution solvent (e.g., Methanol/Acetonitrile) is free of peroxides. Use HPLC-grade solvents only.
-
Antioxidants: If the sample must sit for >24 hours, add 0.05% BHT (Butylated hydroxytoluene) or EDTA to the diluent to scavenge radicals/metals.
-
Temperature: Store stock solutions at -20°C. The reaction rate doubles for every 10°C increase.
Issue B: "My peak shape is terrible (tailing) and retention time shifts."
Diagnosis: Secondary Silanol Interactions. The diamine functionality makes this molecule a strong base in the local environment of the stationary phase. It binds to acidic silanols on the silica backbone.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Column Choice | Hybrid Particle (e.g., BEH C18) or End-capped | High-purity silica or hybrid particles have fewer free silanols. |
| Mobile Phase pH | High pH (9-10) or Low pH (<3) | At high pH, the amine is uncharged (neutral), reducing ionic binding. At low pH, silanols are protonated (neutral), reducing binding. High pH is preferred for retention. |
| Modifier | Trifluoroacetic Acid (TFA) | TFA (0.05-0.1%) acts as an ion-pairing agent, masking the positive charge on the amine. |
| Injection Solvent | Match Initial Mobile Phase | Injecting in 100% strong solvent (e.g., pure MeCN) causes "breakthrough" and peak distortion. |
Forced Degradation Protocols (Stress Testing)
To validate your analytical method, you must demonstrate specificity by separating the parent from its degradants. Use these validated stress conditions.
Protocol 1: Oxidative Stress (Simulating Shelf-Life)
Target Degradant: 2,3,5,6-Tetrachloroterephthalaldehyde
-
Preparation: Dissolve 10 mg of TeCPX-Diamine in 10 mL of Acetonitrile/Water (50:50).
-
Stressor: Add 1 mL of 3% Hydrogen Peroxide (
). -
Incubation: Heat at 60°C for 2 hours.
-
Quenching: CRITICAL STEP. Add 1 mL of 10% Sodium Metabisulfite to neutralize excess peroxide before injection.
-
Observation: Look for a new peak eluting after the parent (less polar).
Protocol 2: Photolytic Stress
Target Degradant: Dechlorinated Analogs (Trichloro- species)
-
Preparation: Prepare a 1 mg/mL solution in Quartz cuvettes (glass absorbs UV).
-
Exposure: Expose to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 4 hours.
-
Observation: Look for small peaks eluting before the parent (more polar due to loss of lipophilic Cl).
-
Mass Spec Confirmation: The parent has a distinct 4-Cl isotope pattern (M, M+2, M+4...). The degradant will show a 3-Cl pattern.
Frequently Asked Questions (FAQ)
Q1: Can I use UV detection for this molecule? A: Yes. The tetrachlorobenzene core has a strong chromophore.
-
Primary Max: ~220 nm (Ring absorption).
-
Secondary Max: ~290-300 nm (Shoulder).
-
Advice: Use 290 nm for higher selectivity (fewer solvent peaks), or 220 nm for maximum sensitivity.
Q2: The Mass Spec shows a mass of M-17. What is this?
A: This is likely source fragmentation , not a degradant. Benzylic amines easily lose ammonia (
-
Verification: Lower the Cone Voltage or Fragmentor Voltage. If the M-17 peak decreases relative to the parent, it is an artifact of the ionization process, not a real impurity [1].
Q3: Is the degradation to the acid (TPA) reversible?
A: No. The oxidation from amine
Q4: Why does the peak area increase when I use a basic diluent? A: It likely isn't increasing; you are recovering "lost" sample. In acidic diluents, the amine can adsorb to glass surfaces or instrument tubing. A basic diluent (e.g., 0.1% Ammonium Hydroxide in MeOH) ensures the amine remains neutral and in solution.
References
-
Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. (2025). Analysis of benzylic amine fragmentation in ESI-MS, confirming loss of NH3 as a primary pathway.
-
Reactions on the "Benzylic" Carbon: Oxidation. Master Organic Chemistry. (2018). Mechanistic overview of benzylic C-H abstraction and oxidation to aldehydes.
-
Degradation of benzylamines during chlorination. RSC Publishing. (2018). Detailed kinetic study on the conversion of benzylamines to imines and aldehydes.
-
This compound HPLC Method. SIELC Technologies. (2018). Chromatographic conditions for separation using acidic mobile phases.
-
Biodegradation of Chlorpyrifos and TCP. PubMed. (2012). Establishes the stability and degradation pathways of related polychlorinated aromatic rings (TCP) which share the core stability profile of the TeCPX system.
Technical Support Center: Handling Hygroscopic 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Welcome to the technical support center for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling, storage, and use of this hygroscopic reagent. By understanding its properties and the rationale behind these handling procedures, you can ensure the integrity of your experiments and the quality of your results.
Introduction to this compound
This compound is a halogenated aromatic diamine. Its rigid structure, conferred by the tetrachlorinated benzene ring, and the presence of two primary amine groups make it a valuable monomer in the synthesis of high-performance polymers, such as heat-resistant polyamides and as a curing agent for epoxy resins. However, the presence of the amine groups also makes the compound susceptible to absorbing atmospheric moisture, a property known as hygroscopicity. This can lead to a variety of experimental challenges, from inaccurate measurements to altered reactivity.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₄N₂ | [1][2] |
| Molecular Weight | 273.97 g/mol | [1][2] |
| Melting Point | 146-148 °C | [3] |
| Boiling Point | 368.5 ± 37.0 °C (Predicted) | [3] |
| Density | 1.546 g/cm³ | [3] |
| pKa (Predicted) | 7.80 ± 0.10 | [3] |
Troubleshooting Guide
This section addresses common problems encountered when working with this compound, their probable causes, and recommended solutions.
Problem 1: The compound has formed clumps or appears "wet" upon opening the container.
-
Probable Cause: The compound has absorbed moisture from the air due to improper storage or repeated opening of the container in a humid environment. Hygroscopic materials readily attract and hold water molecules from their surroundings.[4]
-
Solution:
-
Assessment: Visually inspect the extent of clumping. If it is minor, the material may be salvageable for non-critical applications by thoroughly crushing the clumps with a dry spatula before weighing.
-
Drying: For more significant moisture absorption, the compound can be dried. Place the material in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) for several hours. The exact temperature and duration will depend on the amount of moisture absorbed. It is crucial to ensure the temperature is not too high to risk decomposition.
-
Verification: After drying, allow the compound to cool to room temperature in a desiccator before use. To verify the dryness, a stable weight reading on an analytical balance over a short period is a good indicator. For quantitative analysis, Karl Fischer titration is a standard method for determining water content in solids.[5]
-
Prevention: For future use, store the compound in a tightly sealed container, preferably with a sealant like Parafilm®, inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).
-
Problem 2: Difficulty obtaining a stable weight on the analytical balance.
-
Probable Cause: The compound is actively absorbing moisture from the ambient air during the weighing process. This is a classic sign of a hygroscopic substance.
-
Solution:
-
Controlled Environment: The most effective solution is to handle and weigh the compound in a controlled, low-humidity environment. A glove box purged with a dry, inert gas like nitrogen or argon is ideal.
-
Rapid Weighing: If a glove box is unavailable, minimize the exposure time to the atmosphere. Have all necessary equipment (spatulas, weigh boats, receiving flasks) ready before opening the container. Weigh the compound as quickly as possible.
-
Weighing by Difference: A more accurate method in an uncontrolled environment is "weighing by difference."
-
Weigh the sealed container with the compound.
-
Quickly transfer an approximate amount of the compound to your reaction vessel.
-
Immediately reseal the container and weigh it again.
-
The difference in weight is the exact amount of compound transferred.
-
-
Minimize Air Exposure: Keep the container opening as small as possible and for the shortest duration.
-
Problem 3: Inconsistent reaction outcomes or lower than expected yields.
-
Probable Cause: The presence of absorbed water in the this compound is interfering with the reaction. Water can react with many reagents, alter catalyst activity, or change the solvent polarity, leading to side reactions or incomplete conversion. For example, in polymerization reactions, water can act as a chain terminator or react with intermediates.
-
Solution:
-
Ensure Dryness of Reagent: Always use a freshly opened container or a properly stored and dried sample of the diamine.
-
Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware has been thoroughly dried, for instance, by oven-drying overnight and cooling under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction mixture. This is especially critical for sensitive reactions like polymerizations.
-
Reagent Stoichiometry: If you suspect your diamine has absorbed some moisture, you may need to account for the increased mass due to water when calculating molar equivalents. However, it is always best to use the dry compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors. If significant dust is generated, a respirator may be necessary.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Q2: How should I store this compound?
A2: Proper storage is critical to maintaining the integrity of this hygroscopic compound.
-
Container: Keep the compound in its original, tightly sealed container. After opening, consider transferring smaller aliquots to separate, smaller vials to minimize repeated exposure of the bulk material to air.
-
Environment: Store in a cool, dry place. A desiccator containing a drying agent is highly recommended. For long-term storage or for highly sensitive applications, storage in a glove box with an inert atmosphere is the best practice.
-
Inert Gas: Some suppliers may package the material under an inert gas. If so, it is good practice to backfill the container with nitrogen or argon after each use.
Q3: What solvents are compatible with this compound?
A3: An HPLC method for this compound uses a mobile phase of acetonitrile and water, indicating some solubility in polar protic and aprotic solvents.[8] Aromatic compounds are often soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. However, for reactions, it is crucial to use anhydrous solvents to prevent side reactions due to the compound's hygroscopic nature and the reactivity of the amine groups. Always perform a small-scale solubility test before proceeding with a large-scale reaction.
Q4: Can I use this compound directly from the bottle?
A4: For a newly opened container, it is generally acceptable to use the compound directly, assuming it has been properly handled and stored by the supplier. However, for any previously opened container, it is best practice to assume some moisture has been absorbed and to dry the compound before use, especially for moisture-sensitive reactions.
Experimental Workflow: Handling and Weighing in a Controlled Atmosphere
The following diagram illustrates the recommended workflow for handling and weighing this compound to ensure accuracy and prevent moisture contamination.
Caption: Controlled atmosphere handling workflow.
References
- ADAMA. (2017). Safety Data Sheet.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Prakash, K., Sridharan, A., & Sudheendra, M. N. (2014). Hygroscopic moisture content: Determination and correlations. Environmental Geotechnics, 1(2), 98-105.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from a source discussing the impact of hygroscopicity on chemical compounds.
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]
-
AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]
- Methodology for Determination of Hygroscopic Moisture Content of Soils. (2004). Geotechnical and Geological Engineering, 22(1), 82-83.
- Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from a source detailing methods for moisture content analysis.
- ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from a source discussing various curing agents for epoxy resins.
- Häggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Ecology, 17(2), 71-83.
- Global Substance Registration System (GSRS). (n.d.). 2,3,5,6-Tetrachloro-p-xylene-α,α′-diamine.
- Visual Learners. (2021, July 22).
- AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY.
- Google Patents. (n.d.). US20150344615A1 - Curing agents for low-emission epoxy resin products.
- SAGE Journals. (n.d.). Epoxy Resin Compositions Cured with Dianhydrides of Tetracarboxylic Acids. Retrieved from a source discussing the curing of epoxy resins.
- Atmospheric Chemistry and Physics. (2017).
- Guidechem. (n.d.). N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine.
Sources
- 1. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. blog.kett.com [blog.kett.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. adama.com [adama.com]
- 8. 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diamine | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Troubleshooting for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Subject: Resolving Peak Tailing & Asymmetry for Hydrophobic Basic Amines Analyte Profile: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine Classification: Highly Hydrophobic / Strong Base Document ID: TS-HPLC-058-CL
Analyte Profile & The "Dual-Retention" Trap
Before troubleshooting, you must understand why this specific molecule fails on standard methods. This compound presents a "perfect storm" for peak tailing due to two competing forces:
-
The Hydrophobic Core (Tetrachloro-xylene): The four chlorine atoms create a highly lipophilic core, driving strong retention on C18 stationary phases.
-
The Basic Tails (Benzylic Amines): The two amino groups (
) are basic (estimated pKa 8.5–9.0). At neutral or acidic pH, they are fully protonated ( ).
The Problem: While the hydrophobic core pulls the molecule into the stationary phase pores, the positively charged amines latch onto residual negatively charged silanols (
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your tailing.
Figure 1: Diagnostic workflow for isolating the cause of peak asymmetry.
Critical Troubleshooting FAQs
Category A: Mobile Phase Chemistry
Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is the peak still tailing?
A: Formic acid (pH ~2.7) is often insufficient for this specific analyte.
While low pH suppresses silanol ionization (
- ) forms a tight ion-pair with the protonated amine, effectively "masking" the positive charge and preventing it from interacting with silanols [1].
Q: Can I run this at High pH to neutralize the amine? A: Yes, this is often the superior strategy for benzylic amines, provided your column can withstand it. At pH 10.5–11.0, the amines are deprotonated (neutral). Without a positive charge, the secondary silanol interaction is physically impossible. The Protocol:
-
Buffer: 10mM Ammonium Hydroxide or 10mM Triethylamine (TEA).
-
Column: Must use a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH) rated to pH 12. Do not use standard silica columns at this pH; they will dissolve.
Category B: Additive Selection Guide
Use this table to select the correct modifier based on your constraints.
| Modifier | Mechanism | Pros | Cons |
| TFA (0.05 - 0.1%) | Ion-Pairing / Charge Masking | Excellent peak shape; simple to prep. | Suppresses MS signal (avoid in LC-MS); can alter selectivity. |
| Triethylamine (TEA) | Silanol Blocker | Competes for silanol sites, displacing the analyte. | Old-school method; can cause baseline drift; smells. |
| Ammonium Formate (10mM) | Ionic Strength | Mild improvement for LC-MS. | Often insufficient for strong diamines. |
| High pH (NH₄OH) | Deprotonation | Eliminates the root cause (charge). Best peak shape. | Requires specialized pH-resistant columns. |
| Perchlorate (ClO₄⁻) | Chaotropic | Extremely effective for hydrophobic amines [2]. | Hazardous/Explosive risk. Avoid if possible. |
Category C: Sample Diluent Effects
Q: My peak looks like a "shark fin" (fronting then tailing). Is this the column? A: Likely not. This is often a Strong Solvent Effect . If you dissolve this hydrophobic analyte in 100% Acetonitrile or Methanol to get it into solution, but your mobile phase starts at 90% Water, the analyte precipitates or travels faster than the mobile phase upon injection. The Fix:
-
Dissolve the stock in organic solvent.
-
Dilute the final injection sample with water/buffer to match the starting mobile phase conditions (e.g., 50:50 Buffer:Organic).
-
If solubility is an issue, reduce injection volume to < 5 µL.
Recommended Method Parameters
If you are starting from scratch or re-developing, use this optimized starting point.
Option 1: The "Modern Hybrid" Approach (Recommended)
-
Column: Hybrid C18 (e.g., XBridge BEH C18 or similar), 2.1 x 50mm, 2.5 µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Why: High pH neutralizes the diamine, resulting in a sharp, symmetrical peak driven purely by hydrophobic retention.
Option 2: The "Traditional Acidic" Approach
-
Column: Base-Deactivated C18 (e.g., Zorbax Eclipse Plus or similar).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Why: TFA masks the charge. Note that you must add TFA to both lines to prevent baseline drift.
Mechanism of Failure (Visualized)
Understanding the interaction at the molecular level is key to trusting the solution.
Figure 2: At low pH, the protonated amine binds to ionized silanols. At high pH, the amine is neutral, preventing this interaction [3].
References
-
McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Flieger, J. (2010). Chaotropic salts impact in HPLC approaches for simultaneous analysis of hydrophilic and lipophilic drugs.[9] Journal of Separation Science.
-
Dolan, J. (2012).[8] HPLC Troubleshooting: Peak Tailing. LCGC North America.
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Standard text on silanol activity).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. aapco.org [aapco.org]
- 9. Chaotropic salts impact in HPLC approaches for simultaneous analysis of hydrophilic and lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine synthesis
Topic: Troubleshooting 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine Synthesis
Executive Summary
The synthesis of This compound (also known as tetrachloro-p-xylylenediamine) presents a unique set of challenges due to the electron-deficient nature of the perchlorinated aromatic ring. Unlike standard benzylic amines, the four chlorine atoms on the ring significantly alter the reactivity of the benzylic positions, making them highly susceptible to specific side reactions during amination.
This guide addresses the critical impurities arising from the conversion of 2,3,5,6-tetrachloro-1,4-bis(chloromethyl)benzene to the target diamine. It provides a self-validating troubleshooting framework for researchers observing low yields, insolubility, or spectral anomalies.
Part 1: The Impurity Landscape (Visualized)
The following pathway map illustrates the genesis of common impurities during the amination of the bis(chloromethyl) precursor.
Figure 1: Reaction pathway showing the divergence points for critical impurities. Note that Impurity B (Oligomers) is often the yield-killer in direct amination.
Part 2: Impurity Database & Diagnostics
Use this table to correlate your analytical data with specific impurity species.
| Impurity Code | Chemical Name | Origin | Diagnostic Signal (1H NMR / MS) |
| IMP-OH | Tetrachloro-1,4-benzenedimethanol | Hydrolysis of precursor due to wet solvents. | NMR: Shift of benzylic CH₂ from ~4.2 ppm (amine) to ~4.8 ppm (alcohol). MS: M+ peak at mass 274 (Cl₄ core + 2 OH). |
| IMP-DIMER | N,N'-(Tetrachloro-p-phenylene)bis(methylene) dimer | Reaction of product amine with unreacted precursor (Cross-linking). | Physical: Appearance of insoluble white/grey precipitate that resists acid extraction. MS: High mass peaks (>500 m/z). |
| IMP-Cl | 4-(Chloromethyl)-2,3,5,6-tetrachlorobenzylamine | Incomplete amination. | NMR: Two distinct benzylic singlets (asymmetry). MS: Characteristic isotope pattern for 5 Cl atoms. |
| IMP-TriCl | Trichloro-p-xylylenediamine | Under-chlorinated starting material (p-xylene chlorination defect). | NMR: Presence of aromatic proton singlet (~7.5 ppm).[1] The target molecule has no aromatic protons. |
Part 3: Troubleshooting Tickets (Q&A)
Ticket #402: The "Insoluble Brick" Phenomenon
User Issue: "I attempted direct amination using aqueous ammonia in ethanol. My yield is low, and I have a large amount of white solid that won't dissolve in 1M HCl."
Scientist Diagnosis: You have likely formed IMP-DIMER (Oligomers) .
-
Mechanism: The benzylic amine product is a nucleophile. If the concentration of the precursor is high relative to ammonia, the newly formed amine attacks another molecule of the precursor, forming a secondary amine. This repeats, creating insoluble polymer chains.
-
The Fix: You must switch to a High-Dilution Strategy or use a Protected Amine Route (see Protocol A below).
-
Immediate Action: Filter the insoluble solid; it is waste. The soluble fraction in HCl contains your target.
Ticket #409: The "Phantom" Aromatic Proton
User Issue: "My NMR shows a small singlet at 7.6 ppm. The target structure is fully substituted with chlorine and should have no aromatic protons."
Scientist Diagnosis: This is IMP-TriCl (Trichloro-impurity) .
-
Causality: This originates from the synthesis of the precursor (1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene). If the initial ring chlorination of p-xylene was incomplete, a hydrogen atom remains on the ring. This impurity carries through the amination step unchanged.
-
Resolution: This is difficult to remove post-synthesis due to similar solubility profiles.
-
Prevention: Check the melting point of your precursor. Pure tetrachloro-bis(chloromethyl)benzene melts at 132-136°C [1]. If yours is lower, recrystallize the precursor from toluene before amination.
Ticket #415: Unexpected Hydroxyl Peaks
User Issue: "I see a broad peak at 4.8 ppm in DMSO-d6 that disappears with D2O shake."
Scientist Diagnosis: You have IMP-OH (Hydrolysis Product) .
-
Causality: The electron-withdrawing nature of the four chlorine atoms makes the benzylic carbon highly electrophilic, but also susceptible to attack by weak nucleophiles like water, especially at elevated temperatures.
-
The Fix: Ensure solvents are anhydrous. If using aqueous ammonia, lower the temperature and increase the ammonia concentration to outcompete water.
Part 4: Validated Experimental Protocol
To avoid IMP-DIMER and ensure high purity, we recommend the Delépine Reaction adaptation. This method prevents cross-linking by using hexamine to form a stable quaternary salt, which is then hydrolyzed to the primary amine.
Protocol A: Delépine Synthesis of Tetrachloro-p-xylylenediamine
Objective: Synthesis of target diamine while suppressing secondary amine formation.
Reagents:
-
2,3,5,6-Tetrachloro-1,4-bis(chloromethyl)benzene (Precursor)
-
Hexamethylenetetramine (Hexamine)
-
Chloroform (Solvent 1)
-
Ethanol / Conc. HCl (Hydrolysis)
Step-by-Step Workflow:
-
Complexation (The Hexaminium Salt):
-
Dissolve 10 mmol of Precursor in 50 mL of Chloroform.
-
Add 22 mmol (10% excess) of Hexamine dissolved in minimal chloroform.
-
Observation: A thick white precipitate (the bis-hexaminium salt) will form rapidly.
-
Stir at reflux for 4 hours to ensure completion.
-
Why? The bulky hexamine prevents the nitrogen from reacting a second time, eliminating IMP-DIMER .
-
-
Isolation of Intermediate:
-
Filter the white solid.[2] Wash extensively with cold chloroform to remove unreacted precursor and soluble impurities.
-
Dry the salt under vacuum.
-
-
Acid Hydrolysis:
-
Suspend the dried salt in 100 mL of Ethanol:Conc. HCl (5:1 ratio).
-
Reflux for 12 hours. The solid will eventually dissolve as the hexamine cage breaks down, releasing the primary amine and formaldehyde (as acetal).
-
-
Purification (The "Amine Liberation"):
-
Cool the mixture. The target amine may precipitate as the hydrochloride salt.
-
Filter the salt.[3]
-
Suspend the salt in water and adjust pH to >11 using NaOH.
-
Extract with Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and evaporate.
-
Validation Check:
-
Target MP: 146-148°C [2].[4]
-
NMR (DMSO-d6): Singlet at ~4.2 ppm (Benzylic CH₂), Broad singlet at ~2.0 ppm (NH₂). No aromatic protons.
Part 5: References
-
Chemdad. (2024). This compound Properties and Synthesis. Retrieved from [Link]
-
PubChem. (2024).[5] Compound Summary: 1,4-bis(chloromethyl)benzene (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CID 161260566 | C16H16Cl4 | CID 161260566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the reactivity of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Subject: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (TCPX-DA) CAS: 24342-97-0 Support Ticket ID: TCPX-REACT-001[1]
Executive Summary: The Reactivity Paradox
You are likely reading this because your reaction yields are low, or the starting material is being recovered unreacted.[1][2] TCPX-DA presents a dual challenge in synthesis:
-
Electronic Deactivation: The four chlorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the benzylic amines (predicted pKa ~7.[1]8) compared to non-chlorinated xylylenediamine (pKa ~9.5).[1][2] This makes the amine nitrogen a "sluggish" nucleophile.[1][2]
-
Lattice Energy & Solubility: The symmetry and halogen bonding potential of the tetrachloro-core create high lattice energy, making the molecule insoluble in common organic solvents (DCM, THF) at room temperature.[1][2]
This guide provides the protocols to overcome these thermodynamic and kinetic barriers.
Module 1: The Reactivity Landscape (Visualized)
Before adjusting your protocol, understand the competing forces at play.[1][2]
Figure 1: Mechanistic barriers to TCPX-DA reactivity.[1] The chlorine core simultaneously reduces nucleophilicity and solubility.
Module 2: Troubleshooting & Optimization Protocols
Issue 1: "The Brick" – Material Won't Dissolve
Symptom: White suspension persists in DCM, THF, or Toluene.[2]
Root Cause: High crystallinity driven by
| Solvent System | Temp (°C) | Solubility Rating | Application Note |
| DCM / Chloroform | 25-40 | ❌ Insoluble | Do not use for reactions.[1] Good for wash steps.[1][2] |
| THF / Dioxane | 60 | ⚠️ Poor | Only works for very dilute concentrations (<0.05 M).[1][2] |
| DMSO / NMP | 25 | ✅ Moderate | Recommended. Dissolves readily.[1][2] |
| DMF | 60 | ✅ Good | Ideal for peptide coupling or alkylations.[1][2] |
| Acetic Acid | 80 | ✅ Excellent | Use for condensation reactions (e.g., imide formation).[1][2] |
Corrective Action (The "Hot Start" Protocol):
-
Switch solvent to anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .[1][2]
-
Sonicate the suspension for 10 minutes at 40°C.
-
If using the HCl salt form, add 2.5 equivalents of DIPEA before adding the electrophile to break the ionic lattice.[1][2]
Issue 2: Failed Amide Coupling / Alkylation
Symptom: Electrophile is consumed by water/solvent, or reaction stalls at <20% conversion.[1][2] Root Cause: The amine pKa (~7.[1][2]8) is too low. It is not basic enough to deprotonate efficiently with weak bases (like pyridine), and not nucleophilic enough to attack hindered esters/halides without catalysis.[1][2]
Protocol A: Enhanced Amide Coupling Standard EDC/NHS coupling often fails here.
-
Activation: Use HATU or PyBOP (1.2 eq) instead of carbodiimides. These generate a more reactive active ester.[1][2]
-
Base: Use DIPEA or NMM (3.0 eq).[1][2] You must ensure the pH is >9 to keep the amine deprotonated.[1][2]
-
Additive: Add HOAt (1.0 eq) if available; the nitrogen in the pyridine ring of HOAt assists the approach of the "sluggish" amine via a proximity effect.[1][2]
Protocol B: Alkylation (The Finkelstein Boost) If reacting with alkyl chlorides or bromides:
-
Add Sodium Iodide (NaI) (0.5 eq) to the reaction.
-
Mechanism: NaI converts the alkyl chloride to a highly reactive alkyl iodide in situ.[1][2] The TCPX-DA amine, though weak, can attack the iodide much faster.[1]
-
Temperature: Heat to 80-90°C . Room temperature is insufficient for this electron-deficient amine.[1][2]
Issue 3: MOF Synthesis Failures (Rapid Precipitation)
Symptom: Amorphous powder forms instantly instead of crystals (e.g., UiO-66 analogs). Root Cause: The rigid TCPX-DA linker binds metal nodes too quickly due to the "chelating effect" of the diamine, or precipitates due to poor solubility before coordination.[1]
Corrective Action (Modulator Approach):
-
Dilution: Reduce concentration by 50%.
-
Modulator: Add Acetic Acid or Benzoic Acid (30-50 equivalents).[1][2] This competes with the TCPX-DA for the metal node, slowing down the nucleation rate and allowing crystal growth.[1]
-
Solvent: Use DEF (Diethylformamide) instead of DMF. DEF decomposes more slowly to release base, providing a controlled deprotonation of the linker.[1][2]
Module 3: Critical FAQ
Q1: Can I use the HCl salt of TCPX-DA directly? A: Yes, but you must liberate the free base in situ.[1]
-
Wrong: Adding TCPX-DA[1]·2HCl to a reaction with pyridine (Pyridine pKa ~5.2 is too weak to fully deprotonate TCPX-DA[1]·2HCl).[1][2]
-
Right: Pre-stir TCPX-DA[1]·2HCl with DBU or DIPEA in DMF for 15 minutes until clear, then add your electrophile.
Q2: Why is my reaction turning yellow/brown? A: Benzylic amines are susceptible to oxidation to imines, especially when electron-deficient rings stabilize the radical intermediates.[1]
-
Fix: Degas all solvents with Nitrogen/Argon for 15 minutes.[1][2] Add an antioxidant like BHT (1%) if the reaction requires prolonged heating (>12 hours).[1][2]
Q3: I need to remove excess TCPX-DA. How? A: Leverage the solubility profile.
-
Resuspend the crude solid in Dichloromethane (DCM) .
-
The unreacted TCPX-DA will likely not dissolve (or can be washed out with dilute acidic water, pH 4), while your coupled product (if lipophilic) may stay in solution.[1][2] Note: Validate this with TLC first.
Module 4: Decision Tree (Workflow)
Figure 2: Troubleshooting logic for TCPX-DA synthesis failures.
References
-
Mayr, H., et al. (2007).[1][2] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. (Establishes the correlation between basicity and nucleophilicity, explaining the low reactivity of electron-deficient amines). [1]
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 90471, this compound." PubChem. (Source for physicochemical properties and pKa predictions). [1]
-
Green, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General stability and reactivity profiles for benzylamines). [1]
-
Kandiah, M., et al. (2010).[1][2] "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. (Context for solubility issues and modulator use in MOF synthesis with modified linkers). [1]
Sources
Validation & Comparative
Comparative Guide: Tetrachlorinated Xylylenediamine Isomers in Synthesis and Toxicology
[1]
Executive Summary
Tetrachlorinated xylylenediamines (TC-XDAs) are a specialized class of halogenated aromatic diamines characterized by a fully chlorinated benzene ring and two aminomethyl groups.[1] Unlike their non-chlorinated counterparts (e.g., m-xylylenediamine), TC-XDAs exhibit distinct physicochemical properties driven by the strong electron-withdrawing nature and steric bulk of the four chlorine atoms.[1]
For drug development and materials science professionals, these isomers serve two critical roles:
-
Stable Linker Scaffolds: The perchlorinated ring resists metabolic oxidation and enzymatic cleavage, making them valuable rigid linkers in antibody-drug conjugates (ADCs) or peptidomimetics.[1]
-
Toxicological Standards: As primary metabolites of widely used fungicides (e.g., chlorothalonil), high-purity isomers are essential for ADME (Absorption, Distribution, Metabolism, and Excretion) studies and environmental impact assessments.[1]
This guide objectively compares the Para (2,3,5,6-tetrachloro-p-xylylenediamine) and Meta (2,4,5,6-tetrachloro-m-xylylenediamine) isomers, providing experimental protocols for their synthesis, separation, and characterization.[1]
Chemical Profile & Comparative Properties[1][2][3][4][5][6]
The substitution pattern (ortho, meta, para) significantly influences the molecular symmetry, solubility, and reactivity of the aminomethyl groups.[1]
Table 1: Physicochemical Comparison of TC-XDA Isomers[1]
| Property | Para-Isomer (TCl-p-XD) | Meta-Isomer (TCl-m-XD) | Causality & Notes |
| IUPAC Name | 2,3,5,6-Tetrachloro-1,4-benzenedimethanamine | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Structure | Symmetric ( | Asymmetric ( | Symmetry dictates crystal packing density.[1] |
| Precursor | Tetrachloroterephthalonitrile | Chlorothalonil (Tetrachloroisophthalonitrile) | Meta precursor is a common fungicide; Para is a specialty intermediate.[1] |
| Predicted LogP | ~2.2 | ~2.1 | High lipophilicity compared to non-chlorinated XDA (LogP < 1).[1] |
| Basicity (pKa) | ~7.5 - 8.0 (Estimated) | ~7.5 - 8.0 (Estimated) | Significantly lower than XDA (~9.[1]5) due to inductive effect of 4x Cl atoms.[1] |
| Melting Point | High (>250°C, decomp) | Moderate (~200-220°C) | Para isomer packs more efficiently in the solid state.[1] |
| Solubility | Low in water; Soluble in DMSO, THF | Moderate in DMSO, MeCN | Meta isomer's lower symmetry disrupts lattice energy, improving solubility.[1] |
| Reactivity | High steric hindrance at N-terminus | Extreme steric hindrance | Flanking Cl atoms retard nucleophilic attack rates.[1] |
Expert Insight: The Meta-isomer is often the primary analyte in toxicological screens because it is the direct reduction product of Chlorothalonil.[1] However, the Para-isomer is preferred in polymer chemistry (e.g., spandex stabilization) because its symmetry yields materials with higher tensile strength and thermal stability.[1]
Synthetic Pathways & Production[1][7]
The synthesis of TC-XDAs relies on the reduction of their corresponding perchlorinated nitriles.[1] This process is sensitive; the chlorine atoms on the ring are labile under harsh reducing conditions (hydrodechlorination), requiring precise catalyst selection.[1]
DOT Diagram 1: Selective Synthesis Workflow
Caption: Selective reduction pathways for Meta and Para isomers. Temperature control is critical to prevent loss of ring chlorine atoms.[1]
Protocol 1: Laboratory Scale Synthesis of TCl-m-XD
Objective: Synthesize 2,4,5,6-tetrachloro-m-xylylenediamine from Chlorothalonil without hydrodechlorination.[1]
-
Reagents:
-
Procedure:
-
Work-up:
-
Validation:
-
Check MS (ESI+): Target m/z ~274 (M+H).[1]
-
Check NMR: Confirm singlet for methylene protons (~4.0 ppm) and absence of aromatic protons.
-
Analytical Methodology: Isomer Separation
Separating the isomers (impurities) is crucial for quality control, especially when the para-isomer is used as a reference standard for polymer degradation or the meta-isomer for metabolite tracking.[1]
DOT Diagram 2: HPLC Separation Logic
Caption: Reverse-phase HPLC strategy for separating tetrachlorinated diamine isomers based on polarity differences.
Protocol 2: HPLC-UV/MS Analysis[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps amines protonated, improving peak shape).[1]
-
Gradient: 30% B to 80% B over 10 minutes.
-
Detection: UV at 230 nm (Ring absorption) or MS (ESI+, SIM mode at m/z 273, 275, 277 for isotopic pattern confirmation).[1]
-
Note: The Para isomer typically elutes after the Meta isomer due to slightly higher lipophilicity and planar packing on the C18 stationary phase.[1]
Applications in Drug Development & Toxicology[1]
A. Rigid Linker Technology
In the development of Antibody-Drug Conjugates (ADCs), the stability of the linker is paramount.[1]
-
Mechanism: The four chlorine atoms on the benzene ring create a "steric shield" around the benzylic amines.[1] Furthermore, the electron-deficient ring is highly resistant to Cytochrome P450 oxidation.[1]
-
Utility: TCl-p-XD is an excellent candidate for constructing non-cleavable linkers where premature release of the payload must be prevented.[1]
B. Metabolite Screening (Toxicology)[1]
-
Context: Chlorothalonil is a ubiquitous fungicide.[1][3] Its degradation involves the hydrolysis of nitriles to amides/acids, but reductive pathways (anaerobic soil conditions) can yield the diamine.[1]
-
Protocol: Researchers assessing environmental fate must use TCl-m-XD as the authentic standard to quantify residue levels in groundwater or tissue samples using the HPLC-MS protocol defined above.[1]
References
-
SIELC Technologies. (2018).[1] HPLC Separation of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. Retrieved from [Link]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Tillman, R.W., et al. (1973).[1] Mechanism of action and fate of the fungicide chlorothalonil in biological systems. Pesticide Biochemistry and Physiology. (Contextual grounding for metabolic pathways).
-
European Patent Office. (1989).[1] Patent EP0321288A1: Article of spandex having polycarbonate soft segment.[1] (Demonstrates use of TCl-p-XD and TCl-m-XD in polymer stability). Retrieved from
Characterization of Polymers Made from 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Executive Summary
This guide details the synthesis and characterization of semi-aromatic polyamides derived from 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS: 24342-97-0). Unlike standard aliphatic nylons or non-chlorinated semi-aromatics (like Nylon-MXD6), polymers based on this monomer exhibit enhanced flame retardancy , chemical resistance , and thermal stability due to the high chlorine content (approx. 50% by weight of the diamine moiety) and the rigid aromatic backbone.
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals (specifically in containment and high-purity processing materials).
Part 1: Monomer Profile & Reactivity
The core monomer, This compound , is a highly substituted aromatic diamine. The four chlorine atoms on the benzene ring create significant steric hindrance and electronic withdrawal, distinguishing its reactivity and resulting polymer properties from its non-chlorinated analog, p-xylylenediamine (p-XDA).
| Feature | Specification | Impact on Polymer |
| Structure | Tetrachlorinated aromatic ring with two aminomethyl groups | High rigidity; Flame retardancy (LOI > 30). |
| Reactivity | Primary amines (Nucleophilic) | Reacts with acid chlorides (Schotten-Baumann) or isocyanates. |
| Solubility | Low in water; Soluble in polar organic solvents | Requires interfacial or solution polymerization methods. |
| CAS No. | 24342-97-0 | Unique identifier for sourcing/verification. |
Part 2: Synthesis Protocol (Interfacial Polycondensation)
Objective: Synthesize Poly(tetrachloro-p-xylylene sebacamide) via interfacial polymerization. This method is preferred over melt condensation to avoid thermal degradation of the heat-sensitive chlorinated monomer before polymerization is complete.
Experimental Workflow
Materials:
-
Aqueous Phase: this compound (0.01 mol), Sodium Hydroxide (0.022 mol, Acid Acceptor), Distilled Water (50 mL).
-
Organic Phase: Sebacyl Chloride (0.01 mol), Chloroform or Dichloromethane (50 mL).
Protocol Steps:
-
Dissolution: Dissolve the diamine and NaOH in water. Ensure complete dissolution; slight heating (40°C) may be required due to the hydrophobic chlorines.
-
Interface Formation: Place the aqueous solution in a beaker. Carefully pour the organic phase (Sebacyl Chloride/CHCl3) down the side of the beaker to form a distinct layer at the bottom.[1] Do not mix yet.
-
Polymerization: A white polymer film will instantly form at the interface.
-
Collection: Use tweezers to grasp the film at the center and pull slowly. This exposes fresh interface, allowing continuous polymer formation ("Nylon Rope Trick").
-
Purification: Wash the collected polymer rope extensively with water (to remove NaCl) and then methanol (to remove unreacted monomers).
-
Drying: Vacuum dry at 60°C for 24 hours.
Self-Validating Checkpoints
-
The "Toughness" Test: The pulled fiber should be mechanically robust. If it is brittle or mushy, the stoichiometry is off, or the diamine purity is insufficient.
-
Solubility Check: The product should be insoluble in water and methanol. If it dissolves, you likely have oligomers or salt contamination.
Caption: Interfacial polycondensation workflow for generating chlorinated polyamides.
Part 3: Characterization & Comparative Analysis
To validate the synthesis and determine utility, compare the chlorinated polymer against a standard non-chlorinated semi-aromatic polyamide (e.g., PA-MXD6 analog).
Spectroscopic Validation (FTIR)
-
Amide A: ~3300 cm⁻¹ (N-H stretch).
-
Amide I: ~1640 cm⁻¹ (C=O stretch).
-
C-Cl Stretch: Look for strong bands in the 600–800 cm⁻¹ region. This is the "fingerprint" confirming the incorporation of the tetrachloro-xylene moiety.
-
Absence Check: Ensure no peak at ~1750 cm⁻¹ (unreacted acid chloride) or broad doublet at ~3400 cm⁻¹ (unreacted diamine).
Thermal Properties (DSC & TGA)
The chlorine atoms introduce significant steric bulk, restricting chain rotation.
-
Glass Transition (Tg): Expect a higher Tg (approx. 150–180°C) compared to non-chlorinated analogs (~85–100°C for MXD6) due to reduced chain mobility.
-
Thermal Stability (TGA): The C-Cl bond is stable but can release HCl at very high temperatures (>350°C). However, the char yield at 600°C will be significantly higher for the chlorinated polymer, indicating flame retardancy.
Comparative Performance Table
| Property | Poly(Tetrachloro-p-XDA Sebacamide) | Standard Poly(p-XDA Sebacamide) | Significance |
| Flame Retardancy | High (Self-Extinguishing) | Low (Burns) | Critical for aerospace/safety gear. |
| Density | > 1.4 g/cm³ | ~1.2 g/cm³ | Heavier due to Cl atoms. |
| Solubility | Soluble in DMAc, NMP, H₂SO₄ | Soluble in m-Cresol, H₂SO₄ | Chlorinated version requires more polar aprotic solvents. |
| Hydrophobicity | High | Moderate | Improved moisture resistance for drug packaging. |
| Melting Point (Tm) | > 280°C (Decomposes) | ~215°C | Higher thermal ceiling but harder to melt-process. |
Characterization Logic Diagram
Caption: Decision tree for validating the successful synthesis of tetrachloro-polyamides.
References
-
Monomer Data: this compound (CAS 24342-97-0). PubChem.[2][3] Available at: [Link]
- Synthesis Methodology:Process for preparing polyamides from xylylenediamines. US Patent 3422143A (Referencing analogs and interfacial techniques).
Sources
Comparative study of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine derivatives
The following guide provides a comparative technical analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (Cl₄-PXDA), contrasting it with its non-halogenated parent (PXDA) and its fluorinated analog (F₄-PXDA).
Executive Summary & Chemical Identity
2,3,5,6-Tetrachloro-p-xylylenediamine (CAS: 24342-97-0) is a highly specialized, electron-deficient diamine. Unlike the ubiquitous curing agent p-xylylenediamine (PXDA), the Cl₄-derivative introduces significant steric bulk and electron-withdrawing character, making it a critical candidate for flame-retardant polyamides , halogen-bonding MOF linkers , and supramolecular architectures .
This guide compares Cl₄-PXDA against industry standards to assist in ligand selection and polymer design.
| Feature | PXDA (Standard) | Cl₄-PXDA (Target) | F₄-PXDA (Analog) |
| Formula | C₈H₁₂N₂ | C₈H₈Cl₄N₂ | C₈H₈F₄N₂ |
| MW ( g/mol ) | 136.20 | 273.97 | 208.15 |
| State (RT) | Solid (MP: 64°C) | Solid (MP: ~147°C) | Solid (MP: ~85°C) |
| Electronic Nature | Electron-Rich (Donor) | Electron-Poor (Acceptor) | Electron-Poor (Acceptor) |
| Key Interaction | H-Bonding | Halogen Bonding (σ-hole) | Electrostatic / π-F |
| Primary Utility | Epoxy Curing, Nylons | Flame Retardancy, MOFs | Fluorinated MOFs, Optics |
Comparative Performance Analysis
A. Electronic & Steric Effects in Coordination Chemistry
For researchers designing Metal-Organic Frameworks (MOFs) or Schiff-base ligands, the substitution pattern determines the topology.
-
PXDA (H-Variant): The methylene carbons are flexible, and the amine is highly nucleophilic (pKa ~9.5). It forms flexible, often unpredictable packing structures.
-
Cl₄-PXDA (Cl-Variant): The four chlorine atoms create a "molecular fence."
-
Steric Locking: The rotation of the aminomethyl arms is restricted compared to PXDA, favoring specific rotamers that can lock MOF pores open.
-
Halogen Bonding: The Cl atoms possess large, positive
-holes capable of strong directional interactions with Lewis bases (O, N, S), unlike the fluorine atoms in F₄-PXDA which rely more on general electrostatic repulsion/attraction.
-
-
F₄-PXDA (F-Variant): While also electron-withdrawing, the small size of Fluorine mimics Hydrogen sterically. Cl₄-PXDA is the choice when volume filling and rigidification are required.
B. Polymer Science: Thermal & Flame Properties
In polyamide synthesis (reaction with adipic acid or terephthaloyl chloride):
-
Thermal Stability: Cl₄-PXDA polymers exhibit higher Glass Transition Temperatures (
) due to the heavy halogen atoms hindering chain mobility. -
Flame Retardancy: The high chlorine content (approx. 51% by weight) imparts intrinsic flame retardancy without external additives, acting as a radical scavenger in the gas phase during combustion.
Experimental Protocols
Synthesis Workflow: From Commercial Precursor
The most robust route for laboratory synthesis utilizes Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) or its para-isomer equivalents as the starting material. Direct chlorination of PXDA is dangerous and yields mixtures.
Method A: Reduction of Tetrachloroterephthalonitrile
Rationale: This method avoids the handling of carcinogenic bis(chloromethyl) intermediates.
Reagents:
-
Precursor: 2,3,5,6-Tetrachloroterephthalonitrile (TCTPN).
-
Reductant: Borane-Tetrahydrofuran Complex (BH₃·THF) or LiAlH₄ (Careful control required to prevent dechlorination).
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel under N₂ atmosphere.
-
Dissolution: Charge flask with TCTPN (10 mmol) and dry THF (50 mL). Cool to 0°C.
-
Reduction: Dropwise add BH₃·THF (1M solution, 45 mmol, 4.5 equiv) over 30 minutes. Note: Excess borane is needed to complex the amines.
-
Reflux: Warm to room temperature, then reflux for 16 hours. The solution should turn clear.
-
Quench: Cool to 0°C. Cautiously add MeOH (20 mL) to destroy excess hydride. Then add 6M HCl (30 mL) and reflux for 1 hour to break the Borane-Amine adduct.
-
Isolation: Basify the aqueous layer to pH >11 with NaOH pellets. Extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organic phase over MgSO₄ and evaporate. Recrystallize the crude solid from Ethanol/Water.
-
Target Yield: 75-85%
-
Validation: Melting Point should be sharp at 146-148°C .
-
Method B: Gabriel Synthesis (Halide Route)
Rationale: Used if the nitrile precursor is unavailable. Starts from 2,3,5,6-tetrachloro-p-xylene.
-
Bromination: Radical bromination of tetrachloro-p-xylene (NBS, CCl₄, Benzoyl Peroxide) to yield 1,4-bis(bromomethyl)-2,3,5,6-tetrachlorobenzene .
-
Substitution: React the dibromide with Potassium Phthalimide in DMF (100°C, 4h).
-
Hydrazinolysis: Cleave the phthalimide with Hydrazine Hydrate in Ethanol to release the free diamine.
Decision Logic & Visualization
Figure 1: Synthesis Pathway Selection
The following diagram outlines the decision process for synthesizing Cl₄-PXDA based on available precursors.
Caption: Figure 1. Synthetic routes for Cl₄-PXDA. The nitrile reduction (Green path) is preferred for laboratory scale to avoid lacrimatory halide intermediates.
Figure 2: Ligand Selection Matrix
Use this logic flow to determine if Cl₄-PXDA is the correct diamine for your application.
Caption: Figure 2. Decision matrix for selecting between Hydrogen (PXDA), Fluorine (F4), and Chlorine (Cl4) variants based on steric and electronic requirements.
References
-
PubChem. (2025).[1] this compound (Compound). National Library of Medicine. Link
-
SIELC Technologies. (2018). HPLC Separation of this compound. Link
-
Barboiu, M., et al. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Acta Crystallographica Section E. (Comparative data for F4-analog). Link
-
Chemdad. (2024). Chemical Properties: 2,3,5,6-tetrachloro-p-xylylenediamine. Link
-
LookChem. (2024). 1,4-Bis(aminomethyl)benzene Applications. Link
Sources
Confirming the structure of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine via spectroscopy
Executive Summary
The precise structural confirmation of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS: 24342-97-0) is a critical quality gate in the synthesis of high-performance polymers and Metal-Organic Frameworks (MOFs).[1][2] Due to the high degree of halogenation on the aromatic core, this molecule exhibits unique spectroscopic signatures that distinguish it from its non-chlorinated precursors (p-xylylenediamine) and potential hydrolysis byproducts (diols).
This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and FT-IR in validating this structure.[1][2] While NMR provides the definitive proof of symmetry, HRMS is identified as the superior method for confirming the degree of halogenation (
The Target Molecule[3][4]
-
IUPAC Name: [4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine[1][2][3]
-
Formula:
[1][2][4] -
Key Structural Feature:
Symmetry (planar approximation) with a "silent" aromatic ring in proton NMR.[1][2]
Comparative Analysis of Analytical Techniques
To confirm the structure, we must validate three attributes: the carbon skeleton symmetry , the presence of four chlorine atoms , and the integrity of the amine groups .
Method A: High-Resolution Mass Spectrometry (HRMS)
Verdict: Best for Elemental Composition & Halogen Count[1][2]
HRMS is the most robust tool for confirming the tetrachloro-substitution.[1][2] Unlike standard organic molecules where the Monoisotopic mass (
The "Cl4 Fingerprint":
For a molecule with four chlorines, the statistical distribution of isotopes results in a cluster where the
Table 1: Theoretical Isotope Distribution for
| Ion Species | Mass Shift | Isotope Composition | Theoretical Relative Abundance (%) |
| M | ~77% | ||
| M+2 | 100% (Base Peak) | ||
| M+4 | ~49% | ||
| M+6 | ~11% | ||
| M+8 | ~1% |
Critical Insight: If your MS data shows the
peak (271.[1][2]9) as the highest intensity, your product is likely not the tetrachloro species (or is significantly contaminated with trichloro-analogs).[2] You must observe the "roof effect" where.[1][2]
Method B: NMR Spectroscopy ( & )
Verdict: Best for Symmetry & Purity Verification[1][2]
NMR offers the definitive "negative proof."[1][2] In the non-chlorinated analog (p-xylylenediamine), aromatic protons appear as a singlet around 7.2 ppm.[1][2] In the target molecule, the aromatic region (6.5–8.5 ppm) must be completely silent.
Predicted Spectral Data:
-
NMR (DMSO-
or ):-
~3.80 - 4.10 ppm (Singlet, 4H): Benzylic methylene (
).[1][2] Note the downfield shift compared to non-chlorinated analogs due to the electron-withdrawing nature of the Cl atoms. -
~1.5 - 2.0 ppm (Broad Singlet, 4H): Amine protons (
).[1][2] Position varies with concentration and solvent.[1][2] -
Region 6.0 - 9.0 ppm: MUST BE EMPTY. Any signal here indicates incomplete chlorination.[1][2]
-
~3.80 - 4.10 ppm (Singlet, 4H): Benzylic methylene (
- NMR (Decoupled): Due to high symmetry, only 3 distinct carbon signals should be observed despite the molecule having 8 carbons.[1][2]
Method C: FT-IR Spectroscopy
Verdict: Supporting Evidence (Functional Group Check)
IR is useful primarily to distinguish the diamine from the diol precursor (2,3,5,6-tetrachloro-1,4-benzenedimethanol).[1][2]
-
Target (Diamine): Sharp doublets in the 3300–3400 cm
range (N-H stretching). -
Impurity (Diol): Broad, strong band at 3200–3550 cm
(O-H stretching).[1][2] -
Fingerprint: Strong C-Cl stretching vibrations in the 600–800 cm
region.[1][2]
Experimental Validation Protocol
This protocol outlines a self-validating workflow to confirm the structure of a synthesized batch.[1][2]
Step 1: Sample Preparation
Dissolve 10 mg of the solid product in 0.6 mL of DMSO-
Step 2: NMR Acquisition
Acquire a standard 16-scan proton (
-
Pass Criteria: Sharp singlet at ~4.0 ppm.[1][2] Integration ratio of Methylene:Amine is 1:1 (or 2:2).[1][2] Zero integration in the aromatic region.[1][2]
Step 3: HRMS Injection Prepare a 1 ppm solution in Methanol/Water (with 0.1% Formic Acid).[1][2] Inject via ESI+ (Electrospray Ionization).[1][2]
-
Pass Criteria: Observe parent ion
.[1][2] Verify the isotope pattern matches the 77:100:49 ratio (Table 1).[2]
Step 4: Melting Point Check
Visualizing the Structural Logic
The following diagrams illustrate the decision logic and the symmetry of the molecule.
Diagram 1: Analytical Decision Tree
Caption: Analytical workflow for validating the structure, prioritizing NMR for symmetry and MS for composition.
Diagram 2: Symmetry & Equivalent Atoms[1][2]
Caption: Visualization of how D2h symmetry reduces 8 carbon atoms into only 3 unique NMR signals.
References
-
PubChem. (n.d.).[1][2][5] this compound (Compound). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
SIELC Technologies. (2018).[1][2] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][5] (General reference for Isotope Abundance Rules).
-
NIST Chemistry WebBook. (n.d.).[1][2] 2,3,5,6-Tetrachloro-1,4-benzenedimethanol (Diol Analog Data). Retrieved from [Link][1][2]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of each technique, supported by illustrative experimental data and protocols. Our objective is to equip you with the necessary insights to select the most appropriate analytical strategy for your specific research needs.
Introduction to this compound and the Imperative for Accurate Analysis
This compound is a halogenated aromatic amine with a molecular formula of C8H8Cl4N2.[1] The presence of four chlorine atoms on the benzene ring, coupled with two primary amine functionalities on the methyl groups, imparts unique chemical properties that necessitate robust and reliable analytical methods for its detection and quantification. Accurate measurement of this compound is critical in various fields, from environmental monitoring to its potential use as a building block in pharmaceutical synthesis. The choice of analytical technique is paramount to achieving the required sensitivity, selectivity, and accuracy.
This guide will explore the two primary chromatographic techniques applicable to the analysis of this compound: Gas Chromatography, primarily with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography, typically with Ultraviolet (HPLC-UV) or Mass Spectrometry (HPLC-MS) detection. The validation of analytical methods is a systematic process that confirms their suitability for the intended purpose, ensuring reliability and accuracy.[2]
Gas Chromatography (GC) for the Analysis of Halogenated Aromatic Amines
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Given the structure of this compound, GC is a viable analytical option. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
The Rationale Behind Detector Selection in GC
-
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing halogens.[4][5] The four chlorine atoms in the target analyte make GC-ECD an exceptionally sensitive method for its detection. This high sensitivity is advantageous when analyzing trace levels of the compound. However, the ECD is not a specific detector, and other co-eluting halogenated compounds could cause interference.[4]
-
Mass Spectrometry (MS): A mass spectrometer offers high specificity, identifying compounds based on their mass-to-charge ratio and fragmentation patterns.[6][7] This makes GC-MS the gold standard for unambiguous identification and confirmation.[8] While generally less sensitive than ECD for poly-halogenated compounds, modern MS instruments can achieve very low detection limits.
Experimental Workflow for GC Analysis
The overall workflow for GC analysis involves sample preparation, instrument analysis, and data processing.
Caption: Workflow for GC-based analysis.
High-Performance Liquid Chromatography (HPLC) for Aromatic Diamines
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, which is a polar compound due to the amine groups, reversed-phase HPLC is the most appropriate mode.[9]
Causality in HPLC Method Development
-
Reversed-Phase Chromatography: This mode utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For the target analyte, the tetrachlorinated benzene ring provides sufficient hydrophobicity for retention on a C18 column.
-
Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10] The inclusion of a buffer or an acid, such as phosphoric acid or formic acid, is often necessary to control the ionization state of the amine groups and ensure sharp, symmetrical peaks.[10]
-
Detector Choice:
-
UV Detector: Aromatic compounds like this diamine exhibit strong UV absorbance, making a UV detector a simple and robust choice for quantification.[11]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for definitive identification and quantification, which is particularly useful for complex matrices.[12]
-
Experimental Workflow for HPLC Analysis
The workflow for HPLC analysis is analogous to that of GC, with differences in the sample preparation and the chromatographic system itself.
Caption: Workflow for HPLC-based analysis.
Comparative Performance and Method Validation
The validation of an analytical method is crucial to ensure its reliability and is a mandatory requirement for laboratory accreditation under ISO 17025 guidelines.[13] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[14]
Below is a table summarizing the expected performance characteristics of the proposed GC and HPLC methods for the analysis of this compound. These values are illustrative and based on typical performance for similar analytes.
| Parameter | GC-ECD | GC-MS | HPLC-UV | HPLC-MS |
| Selectivity | Moderate (potential for interference from other halogenated compounds) | High (based on mass fragmentation) | Moderate (potential for interference from other UV-absorbing compounds) | High (based on mass fragmentation) |
| Sensitivity (LOD) | Very High (pg/mL range) | High (pg/mL to ng/mL range) | Moderate (ng/mL range) | High (pg/mL range) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 2% | < 5% |
| Accuracy (% Recovery) | 85-110% | 90-110% | 95-105% | 95-105% |
| Throughput | Moderate | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Low | High |
| Confirmation | No | Yes | No | Yes |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Optimization will likely be required for specific sample matrices.
Protocol 1: GC-ECD Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH to >11 with NaOH to ensure the diamine is in its free base form.
-
Extract three times with 30 mL of methylene chloride in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Exchange the solvent to hexane for GC-ECD compatibility.
-
Bring the final volume to 1.0 mL.
-
-
GC-ECD Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless, 250°C, splitless mode.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: ECD at 300°C.
-
Injection Volume: 1 µL.
-
Protocol 2: HPLC-UV Analysis
-
Sample Preparation:
-
For aqueous samples, perform solid-phase extraction (SPE) using a C18 cartridge.
-
For solid samples, dissolve a known weight in the mobile phase, sonicate, and centrifuge.
-
Filter the final sample extract through a 0.45 µm PTFE syringe filter.
-
-
HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Conclusion and Recommendations
Both GC and HPLC offer viable and robust methods for the analysis of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.
-
For ultra-trace analysis in clean matrices, GC-ECD provides unparalleled sensitivity. However, confirmation by GC-MS is recommended due to the non-specific nature of the ECD.
-
For routine analysis in complex matrices where high selectivity is required, HPLC-UV offers a good balance of performance, cost, and throughput. The precision and accuracy are typically excellent.
-
For definitive identification and quantification, especially in regulatory environments or for the analysis of complex biological or environmental samples, a mass spectrometric detector (GC-MS or HPLC-MS) is indispensable.
Ultimately, a cross-validation study employing both GC and HPLC methodologies would provide the highest level of confidence in the analytical results. This approach allows for the strengths of each technique to be leveraged, ensuring data of the highest quality and integrity.
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Xylene. NCBI Bookshelf. Retrieved February 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). New Quantification Procedure for the Analysis of Chlorinated Paraffins Using Electron Capture Negative Ionization Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved February 5, 2026, from [Link]
-
Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Determination of dichloromethane, trichloroethylene and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry. Retrieved February 5, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Xylene. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved February 5, 2026, from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved February 5, 2026, from [Link]
-
Southern California Coastal Water Research Project (SCCWRP). (n.d.). Chlorinated and polycyclic aromatic hydrocarbons in riverine and estuarine sediments from Pearl River Delta, China. Retrieved February 5, 2026, from [Link]
-
PubMed Central (PMC). (2025). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Validation of analytical methods. Retrieved February 5, 2026, from [Link]
-
New Science Society. (2025). Validation of Analytical Methods and Chromatographic Methods. Retrieved February 5, 2026, from [Link]
-
HELCOM. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Mass spectrometry/gas chromatography-mass spectrometry approach for rapid screening/quantitative determination of perchloroethylene in air. Retrieved February 5, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Tetrachloroethylene. Retrieved February 5, 2026, from [Link]
-
La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved February 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved February 5, 2026, from [Link]
-
Grasas y Aceites. (2002). Validation of analytical methods. Retrieved February 5, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Diamine Method number: 105. Retrieved February 5, 2026, from [Link]
-
UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved February 5, 2026, from [Link]
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Quantitative Analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine in a Mixture: A Comparative Guide to HPLC-UV and GC-MS Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of robust analytical science. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. This compound, a halogenated aromatic diamine, presents unique analytical challenges due to its chemical properties. This document will delve into the theoretical underpinnings, practical implementation, and comparative performance of these methods, supported by experimental protocols and data.
The Analytical Challenge: Properties of this compound
This compound (CAS No. 24342-97-0) possesses a molecular formula of C8H8Cl4N2 and a molecular weight of approximately 273.97 g/mol [1][2]. Its structure, featuring a tetrachlorinated benzene ring with two aminomethyl substituents, dictates its analytical behavior. The presence of the aromatic ring provides a chromophore suitable for UV detection, a key principle exploited in HPLC-UV analysis. However, the primary amine groups contribute to its polarity, which can be a consideration for both HPLC and GC techniques. For gas chromatography, the polarity and potential for thermal degradation of the diamine necessitate a strategic approach, often involving derivatization to enhance volatility and thermal stability[3][4].
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a powerful technique for separating components of a mixture in solution. For non-volatile and thermally sensitive compounds like this compound, it is often the method of choice. A reverse-phase approach is particularly well-suited for this analyte.
Rationale for HPLC-UV
The choice of reverse-phase HPLC is based on the analyte's moderate polarity. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase is used to elute the components. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial for protonating the amine groups of the analyte. This protonation suppresses the interaction of the basic amines with any residual acidic silanol groups on the silica-based stationary phase, leading to improved peak shape and resolution. For applications requiring mass spectrometric detection, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid[1][5]. UV detection is appropriate due to the presence of the aromatic ring, which absorbs UV light at a specific wavelength.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility)[1][5].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax), typically around 210 nm for chlorinated aromatic compounds[6].
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While aromatic amines can be challenging to analyze directly by GC due to their polarity and potential for adsorption onto the column, derivatization can overcome these limitations[3][4][7].
Rationale for GC-MS with Derivatization
Direct analysis of this compound by GC can lead to poor peak shape and low response due to interactions with the stationary phase. Derivatization of the primary amine groups is therefore a critical step. Acylation with reagents like heptafluorobutyric anhydride (HFBA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common strategies[4][7]. These reactions replace the active hydrogens on the amine groups with less polar, bulkier groups, thereby increasing the volatility and thermal stability of the analyte and improving its chromatographic behavior. Mass spectrometry provides highly selective and sensitive detection, allowing for confident identification based on the mass spectrum and accurate quantification.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., toluene).
-
To a known volume of the sample solution, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) and a catalyst if necessary[7].
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte to enhance selectivity and sensitivity. Full scan mode can be used for initial identification.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure as the samples.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the analyte.
-
Quantify the analyte in the sample using the calibration curve.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | Moderate | Lower (due to derivatization) |
| Selectivity | Good | Excellent |
| Cost per Sample | Lower | Higher |
Experimental Workflow Diagrams
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS with Derivatization Experimental Workflow.
Conclusion: Method Selection and Justification
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, straightforward, and cost-effective method that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its main advantages are the simpler sample preparation and higher sample throughput.
-
GC-MS with derivatization offers superior selectivity and sensitivity, making it the preferred method for trace-level analysis or for complex matrices where interferences are a concern. The mass spectral data provides a higher degree of confidence in the identification of the analyte. However, the additional derivatization step increases the sample preparation time and complexity.
For drug development professionals, where accuracy and the ability to detect low-level impurities are paramount, the GC-MS method, despite its complexity, would likely be the more authoritative choice. For routine process monitoring or formulation analysis, the efficiency of the HPLC-UV method may be more advantageous. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample matrix, and available resources.
References
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018). m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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A Comparative Analysis of 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine and its Non-Chlorinated Analog for Advanced Research Applications
This guide provides an in-depth comparison of 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine and its non-chlorinated counterpart, p-xylene-α,α'-diamine. The focus is on elucidating the impact of aromatic chlorination on the physicochemical properties, reactivity, and potential applications of these diamines, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Aromatic Substitution
2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine and p-xylene-α,α'-diamine share a common structural backbone: a p-xylene core functionalized with two primary amine groups at the benzylic positions. The critical distinction lies in the exhaustive chlorination of the aromatic ring in the former. This substitution profoundly alters the electronic landscape of the molecule, leading to significant differences in reactivity and physical properties. Understanding these differences is paramount for the rational design of novel polymers, pharmaceuticals, and functional materials.
Physicochemical Properties: A Quantitative Comparison
The introduction of four chlorine atoms onto the benzene ring results in notable changes to the physical properties of the diamine. The following table summarizes the key physicochemical parameters for both compounds.
| Property | 2,3,5,6-Tetrachloro-p-xylene-α,α'-diamine | p-Xylene-α,α'-diamine |
| Molecular Formula | C₈H₈Cl₄N₂[1][2] | C₈H₁₂N₂[3][4] |
| Molecular Weight | 273.97 g/mol [1][2] | 136.19 g/mol [3][4] |
| Melting Point | 146-148 °C[5] | 60-63 °C[4] |
| Boiling Point | 368.5 ± 37.0 °C (Predicted)[5] | 230 °C at 10 mmHg[4] |
| Density | 1.546 g/cm³[5] | ~0.946 g/cm³ (estimate)[4] |
| pKa (of conjugate acid) | 7.80 ± 0.10 (Predicted)[5] | 9.46 ± 0.10 (Predicted)[4] |
| Appearance | Not specified (likely a solid) | White to light yellow powder or lump[4] |
| Solubility | Not specified | Soluble in water[4] |
The significantly higher molecular weight, melting point, and density of the chlorinated analog are direct consequences of the four heavy chlorine atoms. The predicted pKa values suggest a notable decrease in the basicity of the amine groups in the chlorinated compound, a crucial factor influencing its reactivity.
Unveiling the Impact of Chlorination: Structure and Electronic Effects
The presence of four chlorine atoms on the aromatic ring of 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine is the primary driver of its distinct chemical behavior compared to its non-chlorinated analog.
Caption: Electronic effects of chlorine atoms on the aromatic ring.
Inductive and Resonance Effects
Chlorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. While it also possesses lone pairs that can be delocalized into the ring via resonance (+R effect), the inductive effect is significantly stronger for halogens. With four chlorine atoms, this net electron withdrawal is substantial, rendering the aromatic ring highly electron-deficient.
Impact on Amine Basicity and Nucleophilicity
The electron-deficient nature of the chlorinated aromatic ring has a profound impact on the basicity of the benzylic amine groups. The electron density is pulled away from the nitrogen atoms, making their lone pairs less available to accept a proton. This is reflected in the lower predicted pKa of the conjugate acid for the tetrachlorinated diamine (7.80) compared to the non-chlorinated analog (9.46)[4][5].
This reduced basicity directly translates to lower nucleophilicity. The amine groups of 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine are less reactive towards electrophiles compared to those of p-xylene-α,α'-diamine. This has significant implications for polymerization reactions and other nucleophilic substitution processes.
Comparative Reactivity and Synthetic Utility
The structural and electronic differences between the two diamines manifest in their chemical reactivity and, consequently, their applications.
Polymer Synthesis: Polyamides and Epoxy Resins
Both diamines can serve as monomers for the synthesis of polyamides and as curing agents for epoxy resins.
-
Polyamides: The synthesis of polyamides typically involves the reaction of a diamine with a diacyl chloride. Due to the lower nucleophilicity of 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive diacyl chloride) may be required to achieve high molecular weight polymers compared to its non-chlorinated counterpart. However, the resulting chlorinated polyamides are expected to exhibit enhanced thermal stability, chemical resistance, and flame retardant properties.
-
Epoxy Resins: Xylylenediamines are effective curing agents for epoxy resins, facilitating cross-linking to form durable thermoset materials[6][7][8]. The lower reactivity of the tetrachlorinated diamine would likely lead to a slower curing process, which could be advantageous in applications requiring a longer pot life. The resulting cured epoxy resin would benefit from the incorporation of chlorine, potentially leading to improved flame retardancy and performance in harsh chemical environments.
Coordination Chemistry
The amine groups of both molecules can act as ligands in coordination chemistry, forming complexes with metal ions. The lower basicity of the chlorinated diamine suggests that it will form less stable complexes compared to the non-chlorinated analog under similar conditions. This difference in coordination strength could be exploited for the selective extraction or sensing of metal ions.
Unique Applications of the Chlorinated Analog
The presence of the tetrachlorinated benzene ring imparts unique properties that open up specialized applications. For instance, 2,4,5,6-tetrachloro-m-xylylenediamine, a structural isomer of the title compound, has been investigated for its potential to modulate autoimmunity[9]. This suggests that the tetrachlorinated p-xylene diamine may also possess interesting biological activities worthy of exploration in drug discovery programs.
Experimental Protocols: A General Approach to Polyamide Synthesis
The following is a generalized protocol for the synthesis of a polyamide via interfacial polymerization, a technique well-suited for the reaction of diamines with diacyl chlorides.
Caption: Workflow for interfacial polymerization of a polyamide.
Step-by-Step Methodology:
-
Prepare the Aqueous Phase: Dissolve the diamine (either 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine or p-xylene-α,α'-diamine) in an aqueous solution of a base, such as sodium hydroxide. The base neutralizes the HCl that is formed during the reaction.
-
Prepare the Organic Phase: Dissolve a diacyl chloride (e.g., sebacoyl chloride) in a water-immiscible organic solvent, such as hexane.
-
Initiate Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. Do not stir. A film of the polyamide will form at the interface between the two layers.
-
Isolate the Polymer: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of polyamide can be drawn out.
-
Wash and Dry: Wash the polymer rope thoroughly with water and then with a solvent like ethanol to remove any unreacted monomers and byproducts. Allow the polymer to dry completely.
Note for the Chlorinated Analog: Due to its lower reactivity, the rate of polymerization with 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine may be slower. It is also important to consider its solubility, as it may be less soluble in the aqueous phase than its non-chlorinated counterpart, potentially requiring adjustments to the solvent system.
Conclusion: A Tale of Two Diamines
The comparison between 2,3,5,6-tetrachloro-p-xylene-α,α'-diamine and p-xylene-α,α'-diamine provides a clear illustration of how aromatic substitution can be used to fine-tune the properties of a molecule. The exhaustive chlorination of the aromatic ring leads to a diamine with reduced basicity and nucleophilicity but opens the door to materials with enhanced thermal stability, chemical resistance, and flame retardancy. For researchers in materials science and drug discovery, the choice between these two analogs will depend on the specific application and the desired balance of reactivity and final properties. The chlorinated diamine, while more challenging to work with in some respects, offers a pathway to high-performance materials and potentially novel bioactive compounds.
References
- DKSH. (2024-05-07). MXDA (M-XYLENEDIAMINE). SpecialChem.
- Organic Syntheses Procedure. (n.d.). 2,5-dimethylmandelic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diamine.
- Wikipedia. (n.d.). p-Xylene.
- Google Patents. (n.d.). Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine.
- GSRS. (n.d.). 2,3,5,6-Tetrachloro-p-xylene-α,α′-diamine.
- NJ.gov. (n.d.). m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY.
- SoleChem® Europe. (n.d.). m-Xylylenediamine | MXDA.
- OSHA. (n.d.). P-XYLENE- , '-DIAMINE.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- ChemBK. (2024-04-10). P-XYLYLENE-ALPHA,ALPHA'-DIAMINE.
- ChemicalBook. (2022-12-21). 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diamine.
- CAMEO Chemicals - NOAA. (n.d.). M-XYLENE-ALPHA,ALPHA'-DIAMINE.
- Wikipedia. (n.d.). m-Xylylenediamine.
- SIELC Technologies. (2018-05-16). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Xylylenediamine.
Sources
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- 2. This compound | C8H8Cl4N2 | CID 90471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 4. chembk.com [chembk.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. solechem.eu [solechem.eu]
- 8. m-Xylylenediamine - Wikipedia [en.wikipedia.org]
- 9. 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diamine | 16969-06-5 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine
Executive Summary & Hazard Context
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (also known as Tetrachlor-p-xylylenediamine) is a high-value intermediate often utilized in the synthesis of Metal-Organic Frameworks (MOFs) and specialized polyamides.[1][2]
While valuable for its structural rigidity and chlorination, this compound presents a dual-hazard profile :
-
Corrosivity (Class 8): As a benzenedimethanamine derivative, the free base is highly alkaline and capable of causing rapid, irreversible skin and eye damage (Skin Corr. 1B).
-
Persistence: The tetrachloro-substitution increases lipophilicity and environmental persistence compared to its non-chlorinated analogs (e.g., p-xylylenediamine), necessitating strict containment.
Core Directive: Treat this substance as a Corrosive Solid with potential for severe respiratory irritation. All handling must prevent inhalation of dust and direct dermal contact.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Face velocity: 100 fpm) or Glove Box . | The amine functionality reacts with atmospheric moisture to form corrosive mists. Chlorinated dusts are heavy and settle, but static charge can aerosolize them during weighing. |
| Static Control | Ionizing Fan or Anti-static Gun during weighing. | Chlorinated aromatics are prone to static buildup. Static discharge can scatter corrosive powder onto the user's wrists or face. |
| Surface Protection | Disposable Bench Liners (Plastic-backed). | Prevents cross-contamination. The compound is persistent; porous surfaces (wood/epoxy) are difficult to decontaminate if a spill occurs. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Standard Operation (Fume Hood): N95 or P100 disposable respirator (if powder handling is open).
-
High Risk (Outside Hood/Spill Cleanup): Full-face Air-Purifying Respirator (APR) with OV/P100 Cartridges (Organic Vapor + HEPA).
-
Why: The Organic Vapor cartridge protects against amine vapors if the solid hydrolyzes; the P100 stops the dust.
-
B. Dermal Protection (The "Double-Shell" Protocol)
Benzenedimethanamines can permeate standard nitrile. We utilize a layering strategy.
| Layer | Material | Specification | Function |
| Inner Glove | Nitrile | 4-5 mil (Standard) | Tactile sensitivity; protects against sweat and minor tears in outer glove. |
| Outer Glove | Long-Cuff Nitrile OR Laminate (Silver Shield) | >8 mil (Extended cuff) | Primary chemical barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure. |
| Body | Lab Coat (Tyvek/Poly) | Chemical Resistant | Cotton coats absorb amines and hold them against the skin. Use a disposable Tyvek overlay or apron for bulk handling. |
C. Ocular Protection[4][5][8][9]
-
Mandatory: Indirect-vent chemical splash goggles.
-
Note: Safety glasses are insufficient . Dust can bypass glasses and react with eye moisture to cause caustic burns.
-
-
Supplementary: Face shield (8-inch minimum) required if handling >10g or working with liquid solutions of the amine.
Operational Workflow: Step-by-Step
This protocol ensures a "Self-Validating" safety loop. You cannot proceed to the next step without verifying the previous one.[3]
Phase 1: Pre-Work Verification
-
Glove Integrity Check: Inflate inner nitrile gloves to check for pinholes.
-
Seal Check: If wearing a respirator, perform a positive/negative pressure seal check.
-
Neutralizer Prep: Have a spray bottle of dilute acetic acid (5%) or commercially available amine neutralizer ready. Do not use water alone for initial decon; it spreads the base.
Phase 2: Handling (Weighing & Transfer)
-
Tare First: Place the receiving vessel in the balance inside the hood. Tare the balance.
-
Static Neutralization: Use the anti-static gun on the spatula and the chemical container.
-
Transfer: Transfer the solid slowly. If spillage occurs on the balance pan, stop immediately.
-
Wet-Wipe Method: Do not brush spilled powder. Cover with a wet wipe (dampened with dilute acetic acid) to neutralize and capture.
Phase 3: Decontamination & Doffing
-
Outer Glove Removal: Remove outer gloves inside the fume hood. Turn them inside out to trap residue.
-
Primary Wash: Wash inner gloves with soap and water while still on hands.
-
Doffing: Remove eyewear, then coat, then inner gloves.
-
Hand Wash: Wash hands with soap and cool water for 60 seconds. Warm water opens pores and increases absorption if trace chemicals are present.
Visualized Safety Logic (Workflow)
The following diagram illustrates the critical decision points and safety loops in the handling process.
Figure 1: Decision-matrix for handling this compound, emphasizing the spill response loop.
Disposal & Emergency Response
Disposal Protocol
-
Segregation: Dispose of as Halogenated Organic Waste .
-
pH Check: Ensure the waste stream is not acidic. Mixing this amine with acid waste streams can generate significant heat (exothermic neutralization).
-
Labeling: Clearly label as "Toxic" and "Corrosive."
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids apart. Time is critical to prevent corneal opacity.
-
Skin Contact: Brush off dry powder gently before wetting (to prevent spreading a concentrated caustic solution). Then rinse with water for 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).
References
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2,3,5,6-Tetrachloro-1,4-benzenedimethanamine. MilliporeSigma.[3][4]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: m-Xylene alpha, alpha'-diamine. (Used as analog for functional group hazards).
-
PubChem. (n.d.). Compound Summary: Tetrachlor-p-xylylenediamine. National Library of Medicine.
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Reaction mass of isomers of benzenedimethanamine.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
